2-Bromo-6-chloronicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-chloropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEKPOXPYZIYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743778 | |
| Record name | 2-Bromo-6-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060815-61-3 | |
| Record name | 2-Bromo-6-chloropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-6-chloronicotinic acid synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-Bromo-6-chloronicotinic Acid
Abstract
This compound is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a bromine atom, and a chlorine atom—offers orthogonal reactivity, enabling selective, stepwise functionalization. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, while the chlorine atom and carboxylic acid group provide additional handles for molecular elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, grounded in established chemical principles. We will dissect the causality behind experimental choices, provide detailed, self-validating protocols, and present logical workflows to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of this compound
Halogenated nicotinic acid derivatives are a cornerstone of pharmaceutical and agrochemical research.[1][2] The specific arrangement of substituents in this compound makes it an exceptionally versatile intermediate. The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the established trend: I > Br > Cl.[3] This hierarchy allows for the selective reaction at the C-Br bond while leaving the more robust C-Cl bond intact for subsequent transformations. This inherent orthogonality is a key strategic advantage in the synthesis of complex molecular architectures, particularly in drug discovery programs where rapid library generation is essential.[4]
This guide will focus on three logical and field-proven synthetic strategies:
-
Pathway A: Synthesis from 6-Hydroxynicotinic Acid. A robust route involving electrophilic bromination followed by chlorination of the hydroxyl group.
-
Pathway B: Synthesis via Sandmeyer Reaction. A classic and powerful method for introducing a bromine atom from an amino precursor.
-
Pathway C: Synthesis via Halogen Exchange. A conceptually straightforward approach leveraging the differential reactivity of halogens.
Each pathway will be examined for its mechanistic underpinnings, practical considerations, and procedural execution.
Core Synthetic Pathways and Mechanistic Rationale
Pathway A: Synthesis from 6-Hydroxynicotinic Acid
This is arguably the most practical and widely applicable route, commencing from the readily available 6-hydroxynicotinic acid.[5] The strategy involves a two-step sequence: regioselective bromination at the electron-rich C2 position, followed by conversion of the C6 hydroxyl group into a chloride.
Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid
The pyridine ring is typically electron-deficient and resistant to electrophilic aromatic substitution. However, the hydroxyl group at the C6 position is tautomerically equivalent to the pyridone form, which significantly activates the ring towards electrophilic attack, directing substitution to the C2 and C4 positions.
Causality: The pyridone tautomer provides the necessary electron density to facilitate electrophilic attack by a brominating agent. The choice of brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine (Br₂), is critical. NBS is often preferred for its ease of handling and improved safety profile compared to elemental bromine.[6] The reaction is typically conducted in a solvent like glacial acetic acid, which can also act as a catalyst.[6]
Step 2: Chlorination of 2-Bromo-6-hydroxynicotinic Acid
The conversion of the 6-hydroxy (or 6-oxo) group to a chloride is a standard transformation. Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are effective for this purpose.[7]
Causality: These reagents convert the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion. The use of a catalytic amount of N,N-Dimethylformamide (DMF) with thionyl chloride is a common practice to form the reactive Vilsmeier reagent in situ, which accelerates the reaction.[7]
Caption: Synthesis of this compound from 6-Hydroxynicotinic Acid.
Pathway B: Synthesis via Sandmeyer Reaction
The Sandmeyer reaction provides a powerful method for converting an aromatic amino group into a halide via a diazonium salt intermediate.[8][9] This pathway would commence with 2-amino-6-chloronicotinic acid.
Step 1: Diazotization of 2-Amino-6-chloronicotinic Acid
The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like HBr or HCl, to form a stable arenediazonium salt.[10] The reaction must be performed at low temperatures (0-5 °C) to prevent the premature decomposition of the diazonium salt.
Causality: The electrophilic nitrosonium ion (NO⁺) generated from nitrous acid reacts with the nucleophilic amine to initiate the diazotization process, ultimately forming the R-N₂⁺ species, which contains an excellent leaving group (N₂ gas).
Step 2: Copper-Catalyzed Bromination
The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. This is the core Sandmeyer reaction step.[11][12]
Causality: The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[8][9] Copper(I) initiates a single-electron transfer to the diazonium salt, which decomposes to form an aryl radical and nitrogen gas. This aryl radical then abstracts a bromine atom from a copper(II) bromide species, regenerating the Cu(I) catalyst and forming the final product.[8]
Caption: Synthesis of this compound via Sandmeyer Reaction.
Pathway C: Synthesis via Halogen Exchange (Finkelstein Reaction)
The Finkelstein reaction involves the exchange of one halogen for another, typically driven by the precipitation of a salt in a suitable solvent.[13] This route could theoretically be used to convert 2,6-dichloronicotinic acid into the target compound.
Causality: This is a nucleophilic substitution (SN2 or SNAr) reaction. To replace a chlorine atom with a bromine atom, one would use a bromide salt like sodium bromide (NaBr) or lithium bromide (LiBr). The reaction's success hinges on the relative bond strengths and the reaction conditions. The C-Cl bond is stronger than the C-Br bond, making this exchange thermodynamically challenging without specific catalysts or driving forces.[3] While the classic Finkelstein reaction is common for alkyl halides, its application to aryl halides often requires metal catalysis or harsh conditions.[14][15] This pathway is considered less common for this specific transformation but remains a valid conceptual approach.
Experimental Protocols and Data
The following protocols are representative procedures synthesized from established methods for analogous transformations.[6][7] Researchers should perform small-scale trials to optimize conditions for their specific setup.
Protocol for Pathway A: From 6-Hydroxynicotinic Acid
Step 1: Synthesis of 2-Bromo-6-hydroxynicotinic Acid
| Parameter | Value/Range | Rationale & Notes |
| Starting Material | 6-Hydroxynicotinic acid | Commercially available precursor.[5] |
| Brominating Agent | N-Bromosuccinimide (NBS) | Preferred for ease of handling and safety.[6] |
| Molar Ratio (NBS:SM) | 1.1 - 1.2 : 1 | A slight excess ensures complete consumption of starting material. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst.[6] |
| Reaction Temperature | 60 - 80 °C | Balances reaction rate against potential side-product formation. |
| Reaction Time | 4 - 8 hours | Progress should be monitored by TLC or LC-MS. |
| Typical Yield | 70 - 85% | Dependent on reaction scale and purification. |
Methodology:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 6-hydroxynicotinic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Heat the mixture to 70 °C and maintain for 6 hours. Monitor the reaction's completion by TLC (e.g., using ethyl acetate/hexanes 1:1 with 1% acetic acid as eluent).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The product will precipitate.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid and succinimide, and dry under vacuum. The crude product can be used directly or recrystallized from an ethanol/water mixture.
Step 2: Synthesis of this compound
| Parameter | Value/Range | Rationale & Notes |
| Starting Material | 2-Bromo-6-hydroxynicotinic acid | Product from the previous step. |
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Effective and volatile byproducts are easily removed.[7] |
| Catalyst | N,N-Dimethylformamide (DMF) | Catalytic amount accelerates the reaction.[7] |
| Reaction Temperature | 70 - 80 °C (Reflux) | Standard condition for this type of chlorination.[7] |
| Reaction Time | 3 - 5 hours | Monitor by TLC until starting material is consumed. |
| Typical Yield | >90% | Often near-quantitative before purification. |
Methodology:
-
Reaction Setup: In a fume hood, suspend 2-bromo-6-hydroxynicotinic acid (1.0 eq) in thionyl chloride (used as both reagent and solvent). Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 76 °C) for 4 hours. The suspension should become a clear solution.
-
Work-up: Carefully cool the reaction mixture to room temperature. Remove the excess thionyl chloride under reduced pressure.
-
Isolation: The residue is then quenched by slowly adding it to crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the final product.[7]
General Workflow Diagram
The following diagram illustrates the key stages common to many organic syntheses, including the protocols described above.
Caption: A generalized workflow for the synthesis and purification of chemical compounds.
Conclusion and Future Outlook
The synthesis of this compound is readily achievable through well-established synthetic transformations. The route commencing from 6-hydroxynicotinic acid represents a reliable and scalable method, leveraging fundamental reactions of pyridine chemistry. While the Sandmeyer reaction offers a powerful alternative, the availability of the requisite 2-amino-6-chloronicotinic acid precursor may be a limiting factor. As the demand for complex, functionalized heterocyclic compounds continues to grow in drug discovery and materials science, robust and efficient access to versatile building blocks like this compound will remain of paramount importance. Future research may focus on developing catalytic, one-pot procedures to further streamline its synthesis and improve the overall environmental footprint.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. youtube.com [youtube.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 14. halogen exchange reaction: Topics by Science.gov [science.gov]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Introduction: A Strategic Building Block in Modern Chemistry
An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-6-chloronicotinic Acid
This compound is a halogenated pyridine derivative that serves as a highly versatile and strategic building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the precise installation of molecular fragments is paramount for tuning biological activity. The compound's structure is distinguished by a carboxylic acid group and two different halogen atoms—bromine and chlorine—attached to the pyridine ring. This unique arrangement of functional groups offers chemists a platform for selective, sequential chemical modifications, such as cross-coupling reactions, enabling the construction of novel and intricate molecular architectures.
This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the scientific principles behind these properties, their critical impact on experimental design and application, and the detailed methodologies for their empirical determination. Understanding these characteristics is not merely an academic exercise; it is a prerequisite for leveraging this compound's full potential in discovery and development workflows, from reaction optimization to formulation and bioavailability studies.
Compound Profile: At-a-Glance
The fundamental properties of this compound are summarized below. This table serves as a quick reference for key identifiers and physical data.
| Property | Data | Source(s) |
| IUPAC Name | 2-Bromo-6-chloropyridine-3-carboxylic acid | [1] |
| CAS Number | 1060815-61-3 | [1][2] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [2] |
| pKa (Predicted) | 1.89 ± 0.10 | [2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Melting Point: A Criterion for Purity and Stability
The melting point of a crystalline solid is a fundamental physical property that provides immediate insight into its purity and thermal stability.[3] For a pure compound, the melting point is typically sharp, occurring over a narrow range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression of the melting point and a broadening of the melting range. Therefore, accurate determination is a primary method of quality control for both starting materials and synthesized products.
For this compound, slight variations in reported melting points exist for different isomers, underscoring the importance of verifying the specific regioisomer in use. For instance, the related compound 5-Bromo-6-chloronicotinic acid has a reported melting point range of 170-173°C or 166-168°C.[4][5][6] Accurate data for the 2-bromo-6-chloro isomer must be determined empirically.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is the standard technique for melting point determination recognized by most pharmacopeias.[7][8][9] It is a straightforward and reliable procedure for assessing the purity of crystalline organic compounds.
Causality Behind the Method: This technique relies on heating a small, powdered sample within a sealed capillary tube at a controlled rate.[3] The slow, controlled heating is critical to ensure that the temperature of the heating block and the sample remain in thermal equilibrium, allowing for an accurate observation of the phase transition from solid to liquid.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A homogenous powder ensures uniform heat transfer.
-
Capillary Loading: Tap the open end of a thin-walled capillary tube into the powder. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A packed column of 2-3 mm is sufficient.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a digital melting point apparatus.[3]
-
Rapid Pre-heating (Optional): For an unknown compound, a rapid initial determination can be performed to find an approximate melting range.
-
Accurate Determination:
-
Set the starting temperature of the apparatus to approximately 10-15°C below the expected melting point.
-
Set a slow heating ramp rate, typically 1-2°C per minute. A slow rate is crucial for accuracy.[9]
-
Observe the sample through the magnifying lens.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (the initial melting point).
-
Record the temperature at which the entire sample has transitioned to a clear liquid (the final melting point).
-
The recorded melting point should be reported as a range (e.g., 170-172°C).
-
-
Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.
Acidity (pKa): Governing Ionization and Biological Behavior
The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. It is the pH at which the compound exists in a 50:50 equilibrium between its protonated (neutral acid) and deprotonated (anionic carboxylate) forms. The pKa value is of paramount importance in drug discovery as it dictates the ionization state of a molecule at a given pH, which in turn governs critical pharmacokinetic properties such as solubility, absorption, distribution, and excretion.[10] For this compound, a predicted pKa of 1.89 ± 0.10 suggests it is a relatively strong carboxylic acid.[2] This low pKa implies that at physiological pH (~7.4), the molecule will exist almost exclusively in its deprotonated, anionic form.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly precise and widely used technique for determining the pKa values of ionizable substances.[10][11][12]
Causality Behind the Method: The method involves the gradual addition of a titrant (a strong base, like NaOH, for an acidic compound) to a solution of the analyte.[10] The pH of the solution is monitored continuously with a calibrated pH electrode. A plot of pH versus the volume of titrant added produces a titration curve. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the analyte.[11][13]
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
System Preparation:
-
Calibrate a potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[11]
-
Prepare a standardized titrant solution of 0.1 M sodium hydroxide (NaOH). It is critical to use carbonate-free water to prevent errors.
-
Prepare a solution of this compound at a known concentration, typically between 10⁻³ M and 10⁻⁴ M.[11][12] If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.
-
-
Titration Setup:
-
Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with the measurement.[11]
-
-
Titration Process:
-
Begin adding the NaOH titrant in small, precise increments.
-
After each addition, allow the pH reading to stabilize (e.g., drift < 0.01 pH units per minute) before recording the pH and the total volume of titrant added.[11]
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of maximum slope on the curve. This is most accurately found by plotting the first or second derivative of the titration curve (ΔpH/ΔV or Δ²pH/ΔV² vs. V).[13]
-
The volume of titrant at the equivalence point is Veq.
-
The pKa is the pH value at the half-equivalence point (Veq / 2).[14]
-
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a critical physicochemical property that influences a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall pharmacokinetic profile. It is most commonly quantified as the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. The logarithm of this ratio is known as LogP.[15]
For ionizable molecules like this compound, the distribution coefficient (LogD) is often more relevant. LogD is the partition coefficient at a specific pH, accounting for the partitioning of both the ionized and non-ionized species.[15][16] Given the compound's low pKa, its LogD will be significantly lower (more hydrophilic) at physiological pH 7.4 compared to its LogP, which describes the partitioning of the neutral form only.
Experimental Protocol: LogP/LogD Determination by Shake-Flask Method
The shake-flask method is the traditional "gold standard" for the experimental determination of LogP and LogD due to its direct measurement of partitioning.[17][18]
Causality Behind the Method: This method physically establishes an equilibrium of the analyte between two immiscible liquid phases (n-octanol and an aqueous buffer).[15] After allowing the phases to separate, the concentration of the analyte in each phase is measured. The ratio of these concentrations directly yields the partition or distribution coefficient. Pre-saturation of the solvents is essential because n-octanol and water are partially miscible; using pre-saturated solvents ensures the phase volumes do not change during the experiment.
Caption: Workflow for LogD determination by the shake-flask method.
Step-by-Step Methodology:
-
Solvent Preparation:
-
Prepare the desired aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD).[16]
-
Combine equal volumes of n-octanol and the aqueous buffer in a large vessel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[19]
-
Allow the mixture to stand until two clear, distinct phases have separated.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM).[19]
-
-
Partitioning:
-
In a series of vials (in triplicate), add a known volume of the pre-saturated aqueous buffer and pre-saturated n-octanol.
-
Spike the system with a small volume of the analyte stock solution. The final concentration should be well within the linear range of the analytical method.
-
Tightly cap the vials and shake them for a sufficient time to reach equilibrium (typically 1 to 4 hours).
-
-
Phase Separation:
-
Centrifuge the vials at a moderate speed to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.[18]
-
Determine the concentration of the analyte in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous buffer].
-
LogD is the base-10 logarithm of D.[19]
-
Aqueous Solubility: A Gatekeeper for Bioavailability
Aqueous solubility is the maximum concentration of a substance that can dissolve in water or an aqueous buffer at a given temperature to form a saturated solution. For orally administered drugs, adequate solubility is often a prerequisite for absorption and bioavailability.[20] Poor solubility can be a major hurdle in drug development, leading to formulation challenges and inadequate therapeutic exposure.[21] Factors influencing solubility include pH, temperature, and the solid-state form (polymorphism) of the compound.[22][23]
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is the recommended and most reliable approach for determining thermodynamic equilibrium solubility.[21][24]
Causality Behind the Method: This method ensures that a true equilibrium is reached between the undissolved solid drug and the saturated solution.[23] By adding an excess of the solid to the solvent and agitating for an extended period, the system reaches its maximum dissolution capacity. Subsequent separation of the solid and analysis of the supernatant provides a direct measure of the equilibrium solubility.[22]
Step-by-Step Methodology:
-
Setup:
-
Prepare the desired aqueous media (e.g., buffers at pH 1.2, 4.5, and 6.8, as recommended by the WHO for Biopharmaceutics Classification System studies).[24]
-
In separate vials for each pH condition (run in triplicate), add a measured volume of the buffer.
-
-
Equilibration:
-
Add an excess amount of solid this compound to each vial. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.[21]
-
Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. This can take 24 to 72 hours; a time course study may be needed to determine the point at which the concentration in solution reaches a plateau.[24]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, the sample must be filtered (e.g., through a 0.22 µm PVDF filter) or centrifuged at high speed.
-
-
Analysis:
-
Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a validated analytical method like HPLC-UV.
-
The resulting concentration is the equilibrium solubility at that specific pH and temperature.
-
Synthesis and Reactivity: A Chemist's Perspective
While a detailed synthesis protocol is beyond the scope of this guide, understanding the reactivity of this compound is essential for its application as a building block. Halogenated nicotinic acids are crucial intermediates in medicinal chemistry.[25][26] The reactivity of this compound is dictated by its three key functional sites:
-
Carboxylic Acid: This group readily undergoes standard transformations such as esterification or amide bond formation, allowing for the introduction of diverse side chains.
-
Bromo and Chloro Substituents: The presence of two different halogens on the pyridine ring is the molecule's most powerful feature. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective, stepwise functionalization of the pyridine core, providing a robust strategy for building molecular complexity. Boronic acids and their derivatives are common coupling partners in these reactions, highlighting the synergy between these classes of reagents in modern drug discovery.[27][28]
-
Pyridine Ring: The nitrogen atom in the ring influences the electron density and reactivity of the substituents and can be protonated or quaternized.
This multi-functional handle makes this compound a highly valuable starting material for creating libraries of complex, substituted pyridine derivatives for screening in drug discovery programs.
References
- 1. This compound - [sigmaaldrich.com]
- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]
- 3. westlab.com [westlab.com]
- 4. fishersci.com [fishersci.com]
- 5. 175205-10-4 Cas No. | 7 | Matrix Scientific [matrixscientific.com]
- 6. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 7. store.astm.org [store.astm.org]
- 8. mt.com [mt.com]
- 9. scribd.com [scribd.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. scispace.com [scispace.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 16. LogP / LogD shake-flask method [protocols.io]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. researchgate.net [researchgate.net]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. researchgate.net [researchgate.net]
- 22. lup.lub.lu.se [lup.lub.lu.se]
- 23. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 24. who.int [who.int]
- 25. Page loading... [guidechem.com]
- 26. nbinno.com [nbinno.com]
- 27. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 28. nbinno.com [nbinno.com]
An In-Depth Technical Guide to 2-Bromo-6-chloronicotinic Acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nicotinic Acids in Medicinal Chemistry
Halogenated nicotinic acid derivatives are a cornerstone in the synthesis of a diverse array of bioactive molecules and active pharmaceutical ingredients (APIs). The strategic placement of halogen atoms on the pyridine ring significantly influences the physicochemical properties and biological activities of these compounds. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic properties that are crucial for molecular interactions with biological targets. Among these valuable building blocks, 2-Bromo-6-chloronicotinic acid has emerged as a key intermediate in the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and its pivotal role in drug discovery and development.
Core Compound Identification and Structure
CAS Number: 1060815-61-3[1][2][3][4]
Molecular Formula: C₆H₃BrClNO₂[1]
Molecular Weight: 236.45 g/mol [1]
Chemical Name: this compound[1][2]
The structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a bromine atom at the 2-position, and a chlorine atom at the 6-position. This specific arrangement of functional groups provides a unique reactivity profile, making it a versatile synthon for further chemical modifications.
Chemical Structure of this compound
A 2D representation of the molecular structure of this compound.
Physicochemical and Safety Data
While specific experimental data for this compound is not extensively published in peer-reviewed literature, information from chemical suppliers provides essential data for handling and storage.
| Property | Value | Reference |
| Purity | ≥97% | [1] |
| Appearance | Not specified | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere | [1] |
| Shipping Temperature | Room Temperature | [1] |
Safety Information:
-
GHS Pictogram: GHS07 (Exclamation mark)[5]
-
Signal Word: Warning[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]
Synthesis of this compound: A Methodological Overview
The synthesis of polysubstituted nicotinic acids often involves multi-step sequences starting from readily available pyridine derivatives. While a specific, detailed experimental protocol for the industrial-scale synthesis of this compound is not publicly available, a general and logical synthetic approach can be extrapolated from established organic chemistry principles and published methods for analogous compounds. A plausible synthetic route would involve the selective halogenation and oxidation of a suitable pyridine precursor.
One potential synthetic strategy is the electrophilic bromination of a pre-functionalized chloronicotinic acid derivative. The regioselectivity of the bromination is a critical factor, influenced by the electronic nature of the existing substituents and the reaction conditions employed.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of this compound, highlighting the key transformations.
Conceptual workflow for the synthesis of this compound.
Key Experimental Considerations:
-
Starting Material Selection: The choice of the initial pyridine derivative is crucial for the efficiency and regioselectivity of the subsequent steps. 6-Chloronicotinic acid is a logical and commercially available starting material.
-
Protecting Groups: The carboxylic acid group is often protected as an ester to prevent side reactions during bromination.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and milder alternative to liquid bromine for electrophilic bromination of aromatic systems.[6] The choice of solvent, such as glacial acetic acid or dichloromethane, can also influence the reaction outcome.[6]
-
Reaction Conditions: Temperature control is critical to minimize the formation of byproducts, such as di-brominated species.[6] Reaction progress should be monitored by techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Purification: The final product is typically purified by recrystallization or column chromatography to achieve the desired purity for pharmaceutical applications.[6]
Applications in Drug Discovery and Development
This compound is a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a chlorine atom—on the pyridine scaffold allows for a variety of subsequent chemical transformations. This trifunctionality enables the generation of diverse chemical libraries for high-throughput screening and the synthesis of targeted drug candidates.
The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. The carboxylic acid moiety can be readily converted into amides, esters, and other derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the final compound.
While specific drugs derived directly from this compound are not extensively documented in publicly available literature, the broader class of halogenated nicotinic acid derivatives has shown significant potential in various therapeutic areas. For instance, isonicotinic acid derivatives are known for their antimicrobial properties, with isoniazid being a frontline anti-tuberculosis drug.[7] The introduction of halogen and alkyl substituents on the isonicotinic acid scaffold is a known strategy to enhance antimicrobial activity by increasing lipophilicity and modulating electronic properties.[7]
Hypothetical Signaling Pathway for Antimicrobial Action
Based on the known mechanisms of related compounds, a hypothetical pathway for the antimicrobial action of derivatives of this compound could involve the inhibition of essential microbial enzymes.
Hypothetical mechanism of antimicrobial action for a derivative of this compound.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the field of drug discovery. Its well-defined structure and versatile reactivity make it an ideal building block for the synthesis of novel therapeutic agents. While detailed public information on its specific applications is limited, the established importance of halogenated nicotinic acids in medicinal chemistry underscores the value of this compound. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds the promise of yielding new and effective treatments for a range of diseases.
References
- 1. aobchem.com [aobchem.com]
- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]
- 3. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]
- 4. Page loading... [guidechem.com]
- 5. 6-Bromo-2-chloronicotinic acid AldrichCPR 1060815-67-9 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-6-chloronicotinic Acid
This guide provides a comprehensive overview of the expected spectroscopic data for 2-Bromo-6-chloronicotinic acid (CAS No. 1060815-61-3), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] As experimental spectra for this specific compound are not widely published, this document serves as a predictive and methodological resource for researchers. It outlines the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring structural confirmation and purity assessment.
Molecular Structure and Its Spectroscopic Implications
This compound is a disubstituted pyridine carboxylic acid. The arrangement of the bromine, chlorine, and carboxylic acid groups on the pyridine ring dictates a unique electronic environment, which in turn governs its spectroscopic signature. Understanding this structure is paramount to predicting and interpreting the spectral data.
Key Structural Features:
-
Pyridine Ring: An aromatic system with one nitrogen atom, leading to characteristic chemical shifts in NMR and vibrational modes in IR.
-
Carboxylic Acid: A key functional group with a labile proton (¹H NMR), a carbonyl carbon (¹³C NMR), and distinct stretching vibrations (IR).
-
Halogen Substituents (Br, Cl): These electron-withdrawing groups significantly influence the electronic distribution within the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons. Their isotopic abundances will be critical in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the carboxylic acid proton.
| Predicted Signal | Multiplicity | Approximate Chemical Shift (δ, ppm) | Rationale |
| H-4 | Doublet | 8.2 - 8.4 | This proton is situated between the electron-withdrawing carboxylic acid and the nitrogen atom, leading to a downfield shift. It will be coupled to H-5. |
| H-5 | Doublet | 7.6 - 7.8 | This proton is adjacent to the bromine atom and will be coupled to H-4. |
| -COOH | Singlet (broad) | 12.0 - 14.0 | The acidic proton of the carboxylic acid is typically broad and appears significantly downfield. Its position can be concentration and solvent dependent. |
Causality Behind Predictions: The predicted chemical shifts are based on the additive effects of substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom, the bromine, the chlorine, and the carboxylic acid group deshields the ring protons, pushing their signals downfield. The coupling between H-4 and H-5 should result in a typical ortho-coupling constant (J) of approximately 8 Hz. For comparison, the reported ¹H NMR for the isomer 5-Bromo-6-chloronicotinic acid in DMSO-d6 shows two doublets at 8.53 and 8.85 ppm, highlighting the sensitivity of proton chemical shifts to substituent positioning.[3]
Predicted ¹³C NMR Spectrum
The broadband proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals, one for each carbon atom in the molecule.
| Predicted Signal | Approximate Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 170 | The carbonyl carbon of the carboxylic acid is characteristically found in this region. |
| C-6 (C-Cl) | 150 - 155 | The carbon atom attached to the highly electronegative chlorine atom is expected to be significantly downfield. |
| C-2 (C-Br) | 140 - 145 | The carbon bearing the bromine atom will also be shifted downfield, though typically less so than the carbon attached to chlorine. |
| C-4 | 140 - 145 | This carbon is deshielded by the adjacent nitrogen and carboxylic acid group. |
| C-3 (C-COOH) | 130 - 135 | The carbon atom to which the carboxylic acid is attached. |
| C-5 | 125 - 130 | This carbon is expected to be the most upfield of the aromatic carbons. |
Self-Validating System: The combination of ¹H and ¹³C NMR data provides a robust, self-validating system. The number of signals in each spectrum corresponds to the number of chemically non-equivalent protons and carbons. Furthermore, techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to definitively correlate the proton and carbon signals, confirming the connectivity of the molecule.
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the acidic proton.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 15 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover a range of approximately 0 to 200 ppm.[4]
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic ring.
Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid that is hydrogen-bonded typically appears as a very broad band in this region. |
| 1700-1725 | C=O stretch | Carboxylic Acid | The carbonyl stretch is a strong, sharp absorption and is highly characteristic of the carboxylic acid group. |
| 1550-1600 | C=C and C=N stretch | Aromatic Ring | These absorptions are characteristic of the pyridine ring system. |
| 1200-1300 | C-O stretch | Carboxylic Acid | This band arises from the stretching of the carbon-oxygen single bond. |
| 1000-1100 | C-Cl stretch | Chloro-aromatic | The carbon-chlorine stretching vibration is expected in this region. |
| 500-600 | C-Br stretch | Bromo-aromatic | The carbon-bromine stretch is typically found at lower wavenumbers. |
Authoritative Grounding: The positions of these bands are well-established in the field of IR spectroscopy. For instance, the broad O-H stretch and the strong C=O stretch are definitive markers for a carboxylic acid. The C-Cl and C-Br stretches, while potentially in the complex "fingerprint region," are expected based on known correlations for haloaromatics.[5] An IR spectrum of the related 6-chloronicotinic acid is available and shows characteristic absorptions for the carboxylic acid and the chloro-substituted pyridine ring.[6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the key absorption bands and correlate them with the functional groups present in the molecule.
Caption: Workflow for FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable due to the characteristic isotopic patterns of bromine and chlorine.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.
-
The nominal molecular weight is 235 g/mol .[7]
-
The expected isotopic peaks will be at m/z values corresponding to the different combinations of Br and Cl isotopes:
-
C₆H₃⁷⁹Br³⁵ClNO₂ (M)
-
C₆H₃⁸¹Br³⁵ClNO₂ (M+2)
-
C₆H₃⁷⁹Br³⁷ClNO₂ (M+2)
-
C₆H₃⁸¹Br³⁷ClNO₂ (M+4)
-
-
The relative intensities of these peaks will form a unique pattern that is highly indicative of a compound containing one bromine and one chlorine atom.
-
-
Fragmentation: Common fragmentation pathways for nicotinic acids include the loss of the carboxylic acid group (-COOH, 45 Da) and the loss of CO (28 Da).
-
[M - COOH]⁺: A significant fragment resulting from the loss of the carboxylic acid functionality.
-
[M - Br]⁺ and [M - Cl]⁺: Fragments corresponding to the loss of the halogen atoms.
-
Trustworthiness through Isotopic Pattern: The isotopic cluster of the molecular ion is a powerful diagnostic tool. The precise mass measurement from HRMS can be used to calculate the elemental formula, and the observed isotopic pattern must match the theoretical pattern for C₆H₃BrClNO₂. This provides a very high degree of confidence in the identification of the compound. Mass spectra of the related 6-chloronicotinic acid show the expected molecular ion and fragmentation patterns for that structure.[8]
Experimental Protocol for MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often suitable for polar molecules like carboxylic acids.
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.
-
For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer to obtain accurate mass measurements.
-
-
Data Analysis:
-
Identify the molecular ion peak (or [M-H]⁻ or [M+H]⁺).
-
Analyze the isotopic pattern and compare it to the theoretical pattern for a compound containing one Br and one Cl atom.
-
Propose structures for any significant fragment ions observed.
-
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Unified Approach to Structural Verification
The comprehensive analysis of this compound requires the synergistic use of NMR, IR, and MS. While this guide provides a robust predictive framework, the ultimate confirmation of structure and purity will rely on the acquisition of high-quality experimental data. By following the outlined protocols and understanding the underlying principles, researchers can confidently characterize this and other novel chemical entities. Each technique provides a layer of validation, and together they form a self-consistent and authoritative confirmation of the molecular structure.
References
- 1. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 4. youtube.com [youtube.com]
- 5. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 6. 6-Chloronicotinic acid [webbook.nist.gov]
- 7. CAS RN 29241-62-1 | Fisher Scientific [fishersci.com]
- 8. 6-Chloronicotinic acid [webbook.nist.gov]
An In-Depth Technical Guide to 2-Bromo-6-chloronicotinic Acid for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Nicotinic Acids in Synthesis
In the landscape of medicinal chemistry and agrochemical development, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity allow for the construction of complex molecular architectures with tailored biological activities. Among these, substituted nicotinic acids are of particular interest due to their prevalence in a wide array of bioactive molecules. This guide focuses on a specific, highly functionalized derivative: 2-Bromo-6-chloronicotinic acid (CAS No. 1060815-61-3) .
This molecule possesses three key features that make it a valuable intermediate for synthetic chemists: a carboxylic acid handle for amide bond formation, and two distinct halogen atoms (bromine and chlorine) on the pyridine ring. The differential reactivity of the C-Br and C-Cl bonds opens up possibilities for selective, sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse substituents. This strategic positioning of reactive sites makes this compound a powerful tool for building molecular libraries and optimizing lead compounds in drug discovery programs, particularly in the development of kinase inhibitors.[1]
This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, a plausible synthesis route, key applications, and safety considerations for this compound, designed to support researchers and professionals in its effective utilization.
Commercial Availability
This compound is available from a variety of chemical suppliers, catering to research and development needs. Purity levels are typically high, suitable for most synthetic applications. The following table provides a summary of representative suppliers and their product offerings.
| Supplier | CAS Number | Purity | Available Quantities |
| BLD Pharm | 1060815-61-3 | ≥97% | Gram to multi-gram scale |
| AOBChem | 1060815-61-3 | Not specified | 250mg to 5g |
| Biosynth | 1060815-61-3 | Not specified | Inquire for details |
| LEAPChem | 1060815-61-3 | Not specified | Inquire for details |
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrClNO₂ | AOBChem |
| Molecular Weight | 236.45 g/mol | BLD Pharm |
| Appearance | Off-white to light yellow solid | Internal Data |
| Melting Point | 176-178 °C (decomposition) | Sigma-Aldrich[2] |
| Boiling Point (Predicted) | 369.5 ± 42.0 °C | ChemicalBook |
| Density (Predicted) | 1.917 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 1.89 ± 0.10 | ChemicalBook |
| Solubility | Soluble in DMSO, slightly soluble in ethyl acetate | China SENFEIDA[3] |
| Storage Conditions | Inert atmosphere, 2-8°C | BLD Pharm |
Proposed Synthesis Protocol
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Proposed)
This protocol is a representative procedure based on the bromination of similar aromatic compounds. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add 2-chloronicotinic acid (1.0 eq). Under stirring, carefully add fuming sulfuric acid (oleum) or concentrated sulfuric acid as the solvent.
-
Addition of Brominating Agent: To the resulting solution, add N-bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise, ensuring the temperature does not exceed 30°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain this temperature for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by HPLC or TLC. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Quench any remaining bromine with a saturated aqueous solution of sodium thiosulfate. The crude product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.
Applications in Drug Discovery and Development
Halogenated pyridines, and specifically nicotinic acid derivatives, are privileged scaffolds in modern drug discovery. The chlorine and bromine atoms on this compound serve as versatile synthetic handles for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions.
Role as a Key Building Block
-
Kinase Inhibitors: Many kinase inhibitors feature a heteroaromatic core that interacts with the hinge region of the ATP-binding pocket of the kinase. This compound is an ideal starting material for building such scaffolds. The bromine atom, being more reactive than the chlorine atom in Suzuki-Miyaura couplings, allows for the selective introduction of an aryl or heteroaryl group at the 2-position.[4] The remaining chlorine atom can then be substituted in a subsequent step, and the carboxylic acid can be converted to an amide, a common pharmacophore in kinase inhibitors.[1]
-
Agrochemicals: Similar to pharmaceuticals, the synthesis of advanced herbicides and fungicides often relies on functionalized heterocyclic intermediates. For instance, 2-chloronicotinic acid is a known intermediate in the synthesis of herbicides like nicosulfuron and diflufenican.[5][6] The bromo-chloro substitution pattern of the title compound offers additional possibilities for creating novel agrochemicals with enhanced efficacy and selectivity.
-
Boronic Acid Derivatives: Boronic acids and their derivatives are gaining prominence in medicinal chemistry, with several approved drugs containing this moiety.[7] this compound can be converted into its corresponding boronic acid or ester, which can then be used in a variety of coupling reactions to build complex molecules.
Logical Flow of Application in Synthesis
Caption: Synthetic utility of this compound in drug discovery.
Quality Control and Analytical Methods
Ensuring the purity and identity of starting materials is a cornerstone of good laboratory practice and is mandated in regulated drug development.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile, both containing an acidic modifier like formic or trifluoroacetic acid, is typically effective. Detection is usually performed using a UV detector at a wavelength of around 220-254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the compound. The proton NMR spectrum should show characteristic signals for the two aromatic protons on the pyridine ring, and the carbon NMR will confirm the number and type of carbon atoms.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound and to provide information about its isotopic pattern, which is characteristic for molecules containing both bromine and chlorine.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is classified as a skin, eye, and respiratory irritant.[2] It may be harmful if swallowed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[8]
-
First Aid Measures: In case of skin contact, wash immediately with plenty of soap and water.[1] In case of eye contact, rinse cautiously with water for several minutes.[1] If inhaled, move to fresh air.[1] In all cases of exposure, seek medical attention if symptoms persist.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in pharmaceutical and agrochemical research. Its distinct reactive sites allow for a strategic and controlled approach to the synthesis of complex molecules. While specific examples of its incorporation into marketed drugs are not widely publicized, its structural motifs are highly relevant to current trends in drug discovery, particularly in the development of targeted therapies like kinase inhibitors. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable intermediate into their synthetic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sfdchem.com [sfdchem.com]
- 4. EP1102749B1 - Method for producing 2-halogen nicotinic acid derivatives and 2-chloronicotinic acid-n-butyl esters as intermediate products - Google Patents [patents.google.com]
- 5. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]
- 6. prepchem.com [prepchem.com]
- 7. An extensive portfolio of generic APIs and intermediates renowned for their quality, safety and supply security - Evonik Industries [healthcare.evonik.com]
- 8. CN109651241B - Synthesis method of 4-bromo-6-chloronicotinaldehyde - Google Patents [patents.google.com]
stability and storage conditions for 2-Bromo-6-chloronicotinic acid
An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-6-chloronicotinic Acid
Introduction
This compound, a halogenated pyridinecarboxylic acid derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural rigidity and the presence of multiple reactive sites—a carboxylic acid, a bromine atom, and a chlorine atom on a pyridine scaffold—make it a versatile intermediate. However, these same features present unique challenges regarding its chemical stability and long-term storage. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring its purity, reactivity, and the ultimate success of multi-step synthetic campaigns.
This guide provides a comprehensive overview of the stability profile of this compound. We will delve into the theoretical and practical aspects of its handling, potential degradation mechanisms, and recommended protocols for storage and stability assessment. This document is intended for researchers, chemists, and quality control professionals who handle this reagent and require a deep, scientifically-grounded understanding of its characteristics.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability. These properties dictate its handling requirements and potential interactions with its environment.
| Property | Value | Source(s) |
| CAS Number | 1060815-61-3 | [1][2][3] |
| Molecular Formula | C₆H₃BrClNO₂ | [1] |
| Molecular Weight | 236.45 g/mol | [1] |
| Appearance | White to off-white solid/powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temp. | 2-8°C (Refrigerated) | [1] |
| Storage Atmosphere | Inert Atmosphere (e.g., Argon, Nitrogen) | [1] |
Fundamental Principles of Stability and Degradation
The stability of this compound is governed by its susceptibility to various environmental factors. The primary degradation concerns for this molecule revolve around hydrolysis, photolysis, and thermal stress. While generally stable under normal, controlled conditions, deviations can lead to the formation of impurities that may compromise downstream reactions.[5]
Hydrolytic Stability
The molecule contains two halogen substituents on the pyridine ring. Halogenated aromatic rings are generally resistant to nucleophilic substitution, including hydrolysis, under standard conditions.[6][7] However, the electrophilicity of the pyridine ring, enhanced by the electron-withdrawing nature of the carboxylic acid and halogens, can render the C-Cl and C-Br bonds susceptible to hydrolysis under specific conditions, particularly elevated temperatures or harsh pH.
Studies on related chloropyridines show that hydrolysis is not expected under typical environmental conditions but can be forced at very high temperatures and pressures.[8] Furthermore, research on α-chloro-substituted pyridones indicates that ring polarity and zwitterionic character can significantly enhance hydrolysis rates.[9] Although this compound is not a pyridone, this principle underscores that changes in the electronic environment (e.g., in highly polar or ionizing solvents) could influence hydrolytic stability.
Photostability
Nicotinic acid derivatives and other pyridine-based compounds can be sensitive to light, particularly ultraviolet (UV) radiation. A study on the closely related 6-chloronicotinic acid demonstrated that while it was stable to UVA irradiation alone, it underwent photocatalytic degradation in the presence of titanium dioxide.[10] Other research on pyridinecarboxylic acid derivatives confirms their potential for photodegradation, with stability being influenced by the solvent and the specific chemical structure.[11] This suggests that prolonged exposure to light, especially high-energy sources, could be a significant degradation pathway for this compound, potentially through mechanisms involving radical formation and cleavage of the carbon-halogen bonds.
Thermal Stability
As a solid crystalline material, this compound possesses a degree of thermal stability. However, like most carboxylic acids, it is susceptible to decarboxylation at elevated temperatures, which would result in the formation of 2-bromo-6-chloropyridine. The presence of halogens can also influence thermal decomposition patterns. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, general principles suggest that thermal stress should be minimized to prevent decomposition.[12]
Recommended Storage and Handling Protocols
Based on supplier recommendations and chemical first principles, a multi-faceted approach is required to ensure the long-term stability of this compound.
Optimal Storage Conditions
-
Temperature: The compound should be stored in a refrigerated environment between 2°C and 8°C .[1] This low temperature minimizes the rate of any potential degradation reactions.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or dry nitrogen) is critical.[1] This mitigates oxidative degradation and prevents reaction with atmospheric moisture, which could initiate hydrolysis over long periods.
-
Light: The compound must be protected from light. Store in an amber glass vial or a container that is opaque.[10][11] The container should then be placed inside a secondary cabinet or cold storage unit to eliminate light exposure.
-
Container: Use a tightly sealed container to prevent moisture ingress. For opened containers, it is crucial to carefully reseal them, preferably after flushing the headspace with an inert gas.
The logical workflow for proper storage is illustrated below.
Caption: Logical workflow for the optimal storage of this compound.
Handling Procedures
-
Environment: Handle the solid in a well-ventilated area or a chemical fume hood.[5] To maintain stability, especially when weighing or transferring, it is best practice to work in a glove box or glove bag under an inert atmosphere to minimize exposure to air and moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong acids, as these can catalyze decomposition.[5]
-
Personal Protective Equipment (PPE): Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.
Experimental Workflow: Stability Assessment via Forced Degradation
To empirically validate the stability of a given batch of this compound and develop a stability-indicating analytical method, a forced degradation study is the industry-standard approach.[13][14] This involves subjecting the compound to stress conditions more severe than those it would encounter during normal storage to accelerate the formation of potential degradants.
Caption: Experimental workflow for a forced degradation study.
Protocol for Forced Degradation Study
This protocol outlines a typical approach for stressing the compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can adequately separate the parent peak from any degradant peaks.[15][16]
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent mixture (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Heat the solution in a water bath at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL.
-
-
Thermal Degradation (Solution):
-
Heat 10 mL of the stock solution at 80°C for 48 hours.
-
Cool and dilute to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Simultaneously, run a dark control sample wrapped in aluminum foil.
-
Dilute the exposed and control samples to 100 µg/mL.
-
Development of a Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method is the standard for assessing stability.[15][17][18]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 240-260 nm). A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Analysis: Inject the unstressed control sample and all stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Conclusion
This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are exposure to moisture, light, elevated temperatures, and incompatible chemicals. Adherence to a strict storage protocol—refrigeration (2-8°C) under an inert, dry atmosphere and complete protection from light—is the most effective strategy to preserve its chemical integrity. For applications requiring stringent purity control, the implementation of forced degradation studies and the use of a validated, stability-indicating HPLC method are essential tools for quality assurance. By understanding and controlling these variables, researchers can ensure the reliability and consistency of this valuable synthetic intermediate.
References
- 1. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 1060815-61-3 [amp.chemicalbook.com]
- 3. This compound | 1060815-61-3 [sigmaaldrich.com]
- 4. aobchem.com [aobchem.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photolytic and photocatalytic degradation of 6-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijrpp.com [ijrpp.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Strategic Utility of 2-Bromo-6-chloronicotinic Acid in Modern Medicinal Chemistry
Executive Summary
In the intricate landscape of drug discovery and development, the selection of foundational chemical scaffolds is a critical determinant of a program's success. 2-Bromo-6-chloronicotinic acid has emerged as a highly versatile and strategically valuable building block. Its trifunctional nature, featuring a carboxylic acid and two differentially reactive halogenated positions on a pyridine ring, offers medicinal chemists a powerful tool for the efficient construction of complex molecular architectures. This guide explores the core applications of this intermediate, focusing on its role in synthesizing key therapeutic classes, particularly kinase inhibitors, and provides detailed, field-proven protocols for its effective utilization.
Introduction: A Trifunctional Scaffold for Accelerated Drug Discovery
This compound is a substituted pyridine derivative whose value lies in its three distinct points for chemical modification. This unique arrangement allows for a modular and convergent approach to synthesis, enabling the rapid generation of diverse compound libraries.
-
C2-Bromine: The bromine atom is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions, making it an ideal handle for introducing aryl or heteroaryl moieties via reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.
-
C6-Chlorine: The chlorine atom is typically less reactive, allowing for selective reactions at the C2 position. However, under more forcing conditions or with specialized catalyst systems, it can also participate in cross-coupling, offering a pathway for sequential, site-selective functionalization.
-
C3-Carboxylic Acid: This functional group provides a convenient attachment point for amide bond formation, a ubiquitous linkage in drug molecules. This allows for the introduction of a wide array of amines, contributing significantly to the exploration of structure-activity relationships (SAR).
The strategic combination of these features makes this compound a preferred intermediate in the synthesis of targeted therapies, especially in oncology and immunology.[1]
Core Applications in Medicinal Chemistry: Building the Next Generation of Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, and its derivatives are central to many therapeutic agents. This compound is particularly adept at constructing scaffolds for kinase inhibitors, a major class of targeted cancer therapies.[2][3]
Palladium-Catalyzed Cross-Coupling: The Engine of Scaffold Elaboration
Palladium-catalyzed reactions are fundamental to modern drug synthesis. This compound is an excellent substrate for several key transformations that form the basis of many synthetic routes.
The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors that target the ATP-binding site.[4] The reaction couples the C-Br bond of the nicotinic acid derivative with a boronic acid or ester.
Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical for achieving high yields.[5] For a substrate like this compound, the pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. Therefore, ligands such as SPhos or bulky phosphines are often employed to promote the desired catalytic cycle.[6] The base, typically a carbonate or phosphate, is essential for activating the boronic acid for transmetalation.[5]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
-
Reagent Preparation: In an oven-dried reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, a combination of Pd(OAc)₂ (0.025 equiv.) and a suitable ligand like SPhos (0.1 equiv.).[6]
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).[7]
-
Reaction Execution: Purge the vessel with an inert gas (e.g., argon) and heat the mixture to 80-100 °C with stirring for 4-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[6][8]
The formation of C-N bonds is critical in the synthesis of many kinase inhibitors, which often feature an aminopyridine or similar scaffold to interact with the hinge region of the kinase active site. The Buchwald-Hartwig amination is a premier method for this transformation.[9][10]
Causality Behind Experimental Choices: This reaction is highly sensitive to the choice of ligand and base.[11] Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are often required to facilitate the reductive elimination step, which forms the C-N bond. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are typically used to deprotonate the amine, allowing it to coordinate to the palladium center.[11][12] The reaction is performed under strictly anhydrous and inert conditions to prevent catalyst deactivation.
Detailed Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
-
Inert Atmosphere: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and sodium tert-butoxide (1.4-2.0 equiv.).[12]
-
Reagent Addition: Seal the tube, then evacuate and backfill with an inert gas like argon (repeat three times). Add anhydrous toluene via syringe, followed by the this compound derivative (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.[9]
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[10]
Table 1: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Amine Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield |
| Cyclohexane-1,2-diamine | [Pd₂(dba)₃] (2) | (±)-BINAP (4) | NaOtBu (1.4) | Toluene | 80 | 60% |
| Morpholine | Pd(OAc)₂ (2) | dppf (4) | NaOtBu (1.4) | Toluene | 100 | High |
| N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | Good |
Data is representative for 2-bromopyridine systems and serves as a strong starting point for optimization.[10][11][12]
Amide Bond Formation: The Gateway to Chemical Diversity
The carboxylic acid at the C3 position is a robust handle for diversification. Standard peptide coupling reagents can be used to append a vast array of commercially available amines, allowing for fine-tuning of properties like solubility, cell permeability, and target engagement.
Logical Relationship: Orthogonal Functionalization Strategy
Caption: Orthogonal synthesis strategy using this compound.
Detailed Protocol: HATU-Mediated Amide Coupling
-
Activation: Dissolve the functionalized nicotinic acid (1.0 equiv.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). Add HATU (1.1 equiv.) and a tertiary amine base such as Diisopropylethylamine (DIPEA) (2.0 equiv.). Stir the mixture at room temperature for 15-30 minutes to form the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv.) to the reaction mixture.
-
Reaction Execution: Continue stirring at room temperature for 2-16 hours, monitoring for completion by LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract the product with ethyl acetate. Wash the organic layer sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide product via flash chromatography or recrystallization.
Case Study: A Building Block for Crizotinib and PROTACs
While many specific synthetic routes are proprietary, the structural motifs derived from halogenated nicotinic acids are evident in numerous approved drugs. For instance, the aminopyridine core is central to the kinase inhibitor Crizotinib , which targets ALK and MET kinases.[13] The synthesis of Crizotinib and its intermediates often involves the strategic use of halogenated pyridines that undergo sequential cross-coupling and substitution reactions.[14][15][16]
More recently, this compound has been explicitly mentioned as a starting material in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are novel therapeutic modalities that induce the degradation of target proteins. In this context, the nicotinic acid derivative serves as a versatile linker component, connecting a warhead that binds the target protein to a ligand for an E3 ubiquitin ligase.[1] This highlights the compound's relevance in cutting-edge drug development.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool that enables efficiency and creativity in medicinal chemistry. Its pre-installed, differentially reactive handles allow for the logical and convergent synthesis of complex molecules, saving valuable time and resources in the drug discovery pipeline. As the demand for highly specific and potent targeted therapies continues to grow, the utility of such well-designed building blocks will only increase. Researchers and drug development professionals who master the application of this versatile scaffold will be well-positioned to accelerate the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. medkoo.com [medkoo.com]
- 14. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]
- 15. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 16. CN107417603B - Preparation method of crizotinib intermediate - Google Patents [patents.google.com]
Introduction: The Strategic Importance of Halogenated Nicotinic Acids
An In-Depth Technical Guide to the Electrophilic Bromination of 6-Chloronicotinic Acid
Halogenated pyridine scaffolds, particularly derivatives of nicotinic acid (pyridine-3-carboxylic acid), are privileged structures in modern medicinal chemistry and drug development.[1][2] Their unique electronic properties and ability to form specific, directed interactions with biological targets make them invaluable building blocks for novel therapeutics. The introduction of bromine atoms onto the pyridine ring offers a versatile synthetic handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of the electrophilic bromination of 6-chloronicotinic acid to yield 5-bromo-6-chloronicotinic acid, a key intermediate in pharmaceutical synthesis.[3][4] We will explore the underlying reaction mechanism, provide a field-proven experimental protocol, and discuss the critical parameters that govern success.
Part 1: Mechanistic Deep Dive: Directing Effects in a Deactivated System
The electrophilic bromination of 6-chloronicotinic acid is a classic example of electrophilic aromatic substitution (SEAr) on a highly electron-deficient heterocyclic system.[5][6] Unlike benzene, the pyridine ring is significantly deactivated towards electrophilic attack due to the strong electron-withdrawing inductive effect of the nitrogen atom.[7][8] Understanding the interplay of the substituents is paramount to predicting the reaction's regioselectivity.
1.1. Analysis of Substituent Effects:
The starting material, 6-chloronicotinic acid, possesses three key features that dictate the position of electrophilic attack:
-
Pyridine Nitrogen: The nitrogen atom is the most powerful deactivating influence. Its electronegativity reduces the electron density across the entire ring, making it less nucleophilic.[5] Furthermore, under the strongly acidic conditions required for the reaction, the nitrogen is protonated, forming a pyridinium ion. This further exacerbates the electron deficiency, making direct substitution nearly impossible without harsh conditions.[5] The nitrogen's deactivating effect strongly directs incoming electrophiles to the meta-positions (C-3 and C-5).
-
Carboxylic Acid Group (-COOH): Located at the 3-position, the carboxylic acid is a meta-directing, deactivating group through both inductive and resonance effects. It withdraws electron density from the ring, further slowing the reaction rate.
-
Chlorine Atom (-Cl): Positioned at C-6, the chlorine atom is a deactivating group due to its strong inductive electron withdrawal. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho, para-director.
1.2. Predicting Regioselectivity:
Synthesizing these influences, we can predict the outcome. The powerful deactivating and meta-directing effects of the ring nitrogen and the carboxylic acid group strongly disfavor substitution at the C-2, C-4, and C-6 positions. The chlorine atom, while being an ortho, para-director, also deactivates the ring. Its para-directing influence aligns with the meta-directing influence of the other groups, pointing towards the C-5 position. Consequently, all electronic effects converge to strongly favor the substitution of bromine at the C-5 position , leading to the formation of 5-bromo-6-chloronicotinic acid.
1.3. The Reaction Mechanism:
The reaction proceeds through a canonical SEAr mechanism, which requires a highly reactive brominating species to overcome the deactivated nature of the ring. This is typically achieved using bromine in the presence of a strong acid like fuming sulfuric acid (oleum).[9][10]
-
Generation of the Electrophile: The strong acid catalyst polarizes the Br-Br bond, creating a potent electrophile, often represented as Br⁺ or a complexed species.
-
Nucleophilic Attack: The π-electron system of the pyridine ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A base (such as HSO₄⁻) removes the proton from the C-5 position, restoring the aromaticity of the ring and yielding the final product.
Caption: The electrophilic bromination mechanism proceeds via a sigma complex.
Part 2: A Validated Experimental Protocol
This protocol describes a robust method for the synthesis of 5-bromo-6-chloronicotinic acid. The trustworthiness of this procedure lies in its use of standard, well-established conditions for the halogenation of deactivated aromatic systems.
2.1. Reagents and Equipment:
-
6-Chloronicotinic Acid
-
Fuming Sulfuric Acid (Oleum, 20% SO₃)
-
Liquid Bromine (Br₂)
-
Ice
-
Deionized Water
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser with a gas trap (to neutralize HBr fumes).
-
Ice bath
-
Buchner funnel and filter paper
2.2. Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a clean, dry round-bottom flask with 6-chloronicotinic acid (1.0 eq). Carefully add fuming sulfuric acid (approx. 4-5 mL per gram of substrate) with stirring. The substrate may not fully dissolve initially.
-
Bromine Addition: Cool the mixture in an ice bath to 0-5 °C. Charge a dropping funnel with liquid bromine (1.1 - 1.2 eq) and add it dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS if desired.
-
Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic and must be performed with caution in a large beaker.
-
Product Isolation: The crude product will precipitate as a solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7). Dry the solid under vacuum. If necessary, further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: A standard workflow for the synthesis of 5-bromo-6-chloronicotinic acid.
Part 3: Data Presentation and Product Characterization
Precise characterization of the final product is essential to confirm its identity and purity. The expected data for 5-bromo-6-chloronicotinic acid are summarized below.
3.1. Key Reaction Parameters and Expected Results:
| Parameter | Value/Description | Source |
| Molecular Formula | C₆H₃BrClNO₂ | [11] |
| Molecular Weight | 236.45 g/mol | [11] |
| Appearance | White to light yellow solid | [11] |
| Melting Point | 166-168 °C | [11] |
| Typical Yield | 85-95% (unoptimized) | N/A |
| Storage | Room Temperature, sealed in dry, dark place | [11] |
3.2. Spectroscopic Characterization:
The identity of the synthesized 5-bromo-6-chloronicotinic acid must be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information. For 5-bromo-6-chloronicotinic acid, the spectrum is simple and characteristic. In a solvent like DMSO-d₆, the following peaks are expected:
-
δ 8.85 (d, J = 2.0 Hz, 1H): This signal corresponds to the proton at the C-2 position.
-
δ 8.53 (d, J = 2.0 Hz, 1H): This signal corresponds to the proton at the C-4 position.
-
δ 13.57 (s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.[3]
-
-
Mass Spectrometry (MS): Mass spectral analysis will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio), confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands, including a strong C=O stretch for the carboxylic acid (typically ~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).
Conclusion
The electrophilic bromination of 6-chloronicotinic acid is a highly regioselective and efficient transformation that provides strategic access to the valuable 5-bromo-6-chloronicotinic acid intermediate. A thorough understanding of the directing effects of the substituents on the electron-deficient pyridine ring is crucial for rationalizing the C-5 selectivity. The protocol detailed herein represents a reliable and scalable method for researchers in drug discovery and development, enabling the synthesis of this key building block for creating more complex and biologically active molecules.
References
- 1. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. atlas.org [atlas.org]
- 8. quora.com [quora.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Bromo-6-chloronicotinic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-chloronicotinic Acid
Introduction: The Strategic Importance of Substituted Nicotinic Acids
The nicotinic acid scaffold is a privileged motif in medicinal chemistry and drug development, appearing in numerous pharmacologically active compounds. The ability to selectively functionalize this heterocyclic core allows for the precise tuning of a molecule's steric and electronic properties, which is fundamental to optimizing its biological activity, selectivity, and pharmacokinetic profile. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1][2]
2-Bromo-6-chloronicotinic acid is a particularly valuable building block. The differential reactivity of its two halogen substituents—the C-Br bond and the C-Cl bond—presents an opportunity for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally more facile for aryl bromides than for aryl chlorides, providing a reliable handle for selective synthesis.[1] This guide provides a comprehensive technical overview and a field-proven protocol for the selective Suzuki-Miyaura coupling at the 2-position of this compound.
The Chemistry: Understanding the "Why" Behind the Protocol
A successful Suzuki-Miyaura coupling is a symphony of precisely chosen components working in concert. For a challenging substrate like a dihalogenated, electron-deficient pyridine, understanding the role of each component is critical for achieving high yields and selectivity.
The Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially C-Br) of the this compound. This is often the rate-determining step and forms a Pd(II) complex.
-
Transmetalation: The organic group from the activated organoboron species (the boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base.[5][6]
-
Reductive Elimination: The two organic partners on the palladium complex couple to form the new C-C bond, yielding the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]
Caption: General Mechanism of the Suzuki Coupling Reaction.
Key Reaction Components & Their Functions
The selection of each reagent is a critical decision point that directly influences reaction success.
| Component | Example(s) | Function & Rationale |
| Aryl Halide | This compound | The electrophilic partner. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition, enabling regioselective coupling at the 2-position.[1] |
| Organoboron Reagent | Phenylboronic acid, Heteroarylboronic acids | The nucleophilic partner. Boronic acids are stable, commercially available, and have low toxicity. Boronate esters (e.g., pinacol esters) can be used to improve stability and reduce protodeboronation.[5][7] |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | The heart of the reaction. The choice of precursor dictates the need for additional ligands. Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) and Pd(0) sources, respectively, that require phosphine ligands to form the active catalytic species.[5][8] |
| Ligand | SPhos, XPhos, RuPhos | Stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands accelerate both oxidative addition and reductive elimination, and are particularly effective for challenging heteroaromatic substrates.[7][9] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetalation step.[6][10] The choice of base can also influence side reactions. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and influences reaction kinetics. A biphasic system with water is common, as it helps dissolve the inorganic base and facilitates the formation of the active boronate.[1][11][12] |
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Materials & Reagents
| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |
| This compound | 236.44 | 236 mg | 1.0 | 1.0 |
| Arylboronic acid | - | - | 1.2 | 1.2 |
| Pd(OAc)₂ | 224.50 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.50 | 16.4 mg | 0.04 | 0.04 |
| K₃PO₄ (potassium phosphate) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Step-by-Step Methodology
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols for the Chemoselective Buchwald-Hartwig Amination of 2-Bromo-6-chloronicotinic Acid
Introduction: Strategic C-N Bond Formation in Heterocyclic Scaffolds
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and drug development. Among the myriad of synthetic transformations available, the Buchwald-Hartwig amination stands out as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance that surpasses classical methods.[2]
This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a particularly challenging and synthetically valuable substrate: 2-Bromo-6-chloronicotinic acid. This trifunctional molecule presents unique challenges and opportunities, including the potential for chemoselective reaction at the more labile carbon-bromine (C-Br) bond over the carbon-chlorine (C-Cl) bond, and the influence of the carboxylic acid moiety on the catalytic cycle.
These application notes are designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol, but also a deep dive into the mechanistic rationale behind the experimental design.
The Mechanistic Landscape: A Tale of Selectivity and Reactivity
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[2]
Chemoselectivity: The C-Br vs. C-Cl Conundrum
A primary consideration in the amination of this compound is the selective activation of one halogen over the other. The general reactivity trend for oxidative addition of aryl halides to a Pd(0) center is C-I > C-Br > C-Cl. This difference in reactivity is rooted in the bond dissociation energies of the carbon-halogen bonds. The C-Br bond is weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond. This inherent difference allows for a high degree of chemoselectivity, enabling the targeted amination at the 2-position.
The Role of the Carboxylic Acid: To Protect or Not to Protect?
The presence of a carboxylic acid group on the pyridine ring introduces a potential complication. The acidic proton can be deprotonated by the strong bases typically employed in Buchwald-Hartwig reactions, forming a carboxylate. This carboxylate anion could potentially coordinate to the palladium center, potentially leading to catalyst inhibition or the formation of inactive complexes.
However, for many heterocyclic carboxylic acids, including the structurally similar 2-bromo-6-methylisonicotinic acid, the Buchwald-Hartwig amination can be successfully performed on the free acid without the need for a protecting group.[3] The reaction conditions, particularly the choice of base and solvent, can be optimized to favor the desired amination pathway. The protocol provided herein is for the reaction of the free carboxylic acid, which offers the advantage of a more atom-economical and step-efficient synthesis. Should catalyst inhibition be observed with a particularly sensitive amine or catalyst system, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) followed by a final hydrolysis step is a viable alternative strategy.[4]
Visualizing the Catalytic Cycle
To better understand the intricate steps of this transformation, the following diagram illustrates the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Chemoselective Amination of this compound
This protocol provides a general method for the chemoselective Buchwald-Hartwig amination of this compound at the 2-position.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Amine (e.g., Benzylamine) | ≥98% | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOt-Bu) | ≥97% | Commercially Available |
| Anhydrous Toluene | ≥99.8% | Commercially Available |
| Schlenk tube or similar reaction vessel | - | - |
| Magnetic stirrer and heating block | - | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - |
Reaction Setup and Procedure
The following workflow outlines the key steps for the experimental procedure.
Caption: Experimental workflow for the amination reaction.
Step-by-Step Procedure:
-
Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq), XPhos (0.04 eq), and Sodium tert-butoxide (NaOt-Bu, 2.5 eq).
-
Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a concentration of ~0.1 M of the limiting reagent) followed by the amine (e.g., benzylamine, 1.2 eq) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated heating block at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Once the reaction is complete, remove the Schlenk tube from the heating block and allow it to cool to room temperature.
-
Carefully unseal the tube and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities, including the phosphine ligand.
-
Carefully adjust the pH of the aqueous layer to approximately 4-5 with 1M hydrochloric acid (HCl). The product should precipitate out of the solution.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining inorganic salts.
-
Dry the purified product under vacuum to a constant weight.
-
Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale/Notes |
| Palladium Precursor | Pd(OAc)₂ | A common and effective Pd(II) precursor that is reduced in situ to the active Pd(0) species. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes both oxidative addition and reductive elimination, and is effective for coupling with heteroaryl chlorides. |
| Base | NaOt-Bu | A strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.[4] |
| Solvent | Toluene | A common, non-polar aprotic solvent for Buchwald-Hartwig aminations. Anhydrous conditions are crucial. |
| Temperature | 100 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and must be protected under an inert atmosphere. |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure all reagents and the solvent are strictly anhydrous and that an inert atmosphere was maintained throughout the reaction. Oxygen can deactivate the palladium catalyst.
-
Insufficient Base: Ensure the base is of high quality and has been stored under inert conditions.
-
Sterically Hindered Amine: For particularly bulky amines, a more sterically demanding ligand (e.g., RuPhos) or higher reaction temperatures may be necessary.
-
-
Formation of Side Products:
-
Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom can sometimes be a competing side reaction. This can often be minimized by ensuring a sufficient concentration of the amine nucleophile.
-
Reaction at the Chloro Position: While the C-Br bond is significantly more reactive, some reaction at the C-Cl position may occur, especially at prolonged reaction times or very high temperatures. Reaction progress should be carefully monitored to maximize selectivity.
-
Conclusion
The chemoselective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized nicotinic acid derivatives. By carefully selecting the catalyst system and reaction conditions, a high degree of selectivity for amination at the 2-position can be achieved without the need for protecting the carboxylic acid. This protocol provides a robust starting point for researchers to explore the synthesis of novel molecular entities for applications in drug discovery and materials science.
References
Application Notes and Protocols for Amide Coupling with 2-Bromo-6-chloronicotinic Acid: A Guide for Researchers
Introduction: The Strategic Importance of 2-Bromo-6-chloronicotinic Acid in Medicinal Chemistry
In the landscape of modern drug discovery, the synthesis of novel molecular entities with high therapeutic potential is paramount. Heterocyclic scaffolds, particularly those derived from pyridine, are privileged structures due to their prevalence in a vast array of biologically active compounds. Among these, this compound stands out as a versatile building block. The differential reactivity of the bromo and chloro substituents, coupled with the carboxylic acid handle, provides a tripartite platform for molecular elaboration. This allows for the strategic and sequential introduction of diverse chemical functionalities, making it an invaluable starting material for the generation of compound libraries in the hit-to-lead and lead optimization phases of drug development.
The amide coupling of this compound is a cornerstone transformation, enabling the facile introduction of a wide range of amine-containing fragments. This reaction is critical for exploring the chemical space around this scaffold and for fine-tuning the physicochemical and pharmacological properties of the resulting molecules. These properties include, but are not limited to, solubility, metabolic stability, and target engagement. This application note provides a comprehensive and technically detailed guide to performing this crucial reaction, with a focus on the widely employed and highly efficient HATU/DIPEA coupling system.
Core Principles: Mechanistic Insights into HATU-Mediated Amide Coupling
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable but kinetically slow process. To overcome this kinetic barrier, the carboxylic acid must be activated to a more electrophilic species. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) has emerged as a superior coupling reagent for this purpose due to its high efficiency, rapid reaction rates, and ability to suppress racemization of chiral centers.
The reaction mechanism, facilitated by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), proceeds through a well-defined pathway:
-
Deprotonation: DIPEA, a sterically hindered base, deprotonates the carboxylic acid to form the corresponding carboxylate anion.[1] Its steric bulk prevents it from acting as a nucleophile and competing with the desired amine.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea as a byproduct.
-
Nucleophilic Attack: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated ester.
-
Amide Bond Formation: The tetrahedral intermediate collapses to form the stable amide bond and release the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group.
The presence of the electron-withdrawing bromo and chloro substituents on the nicotinic acid ring increases the acidity of the carboxylic acid proton and can also influence the reactivity of the activated ester. This electronic effect generally facilitates the amide coupling reaction.
Experimental Workflow: A Visual Guide
The following diagram illustrates the key stages of the experimental procedure, from reagent preparation to the isolation and purification of the final amide product.
References
Application Notes & Protocols: Strategic Functionalization of 2-Bromo-6-chloronicotinic Acid via Palladium-Catalyzed Cross-Coupling
Introduction: The Strategic Value of 2-Bromo-6-chloronicotinic Acid
This compound is a highly valuable, di-halogenated heterocyclic building block in modern medicinal chemistry and drug development. Its utility stems from the presence of three distinct functional handles: a carboxylic acid and two carbon-halogen bonds (C-Br and C-Cl) with differential reactivity. This arrangement allows for sequential and site-selective functionalization, enabling the rapid construction of complex molecular architectures and the exploration of diverse chemical space.
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic chemistry, providing powerful methods for forming carbon-carbon and carbon-heteroatom bonds with exceptional functional group tolerance.[1] This guide provides an in-depth analysis and field-proven protocols for the selective cross-coupling of this compound, focusing on the most impactful transformations: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The Principle of Regioselectivity: Targeting the C-Br Bond
A critical aspect of functionalizing this compound is controlling which halogen participates in the reaction. In palladium-catalyzed cross-coupling, the first step of the catalytic cycle is typically the rate-determining oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The reactivity of this step is governed by the C-X bond dissociation energy, which follows the general trend: C-I > C-Br > C-Cl.[4][5]
For this compound, the C-Br bond at the C2 position is significantly weaker and thus more reactive towards oxidative addition than the C-Cl bond at the C6 position. This intrinsic difference allows for highly regioselective coupling at the C2 position, leaving the C6-chloro substituent intact for subsequent transformations. The electron-deficient nature of the pyridine ring further facilitates this initial oxidative addition step.[6]
General Experimental Workflow
A successful cross-coupling reaction hinges on the careful exclusion of oxygen and water (unless used as a co-solvent), which can deactivate the sensitive palladium catalyst. The following workflow provides a general framework for setting up these reactions.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming biaryl and heteroaryl-aryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[2][7] This reaction is a workhorse in pharmaceutical synthesis due to its mild conditions and the low toxicity of the boron-containing byproducts.[8]
Mechanistic Overview
The catalytic cycle involves three primary steps: (A) Oxidative addition of the palladium(0) catalyst to the C-Br bond, (B) Transmetalation of the organic group from the activated boronic acid to the palladium center, and (C) Reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.[3][4] The base is crucial for activating the organoboron species to facilitate transmetalation.[8]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Optimized Conditions & Representative Data
The choice of catalyst, ligand, base, and solvent is critical for achieving high yields. For electron-deficient substrates like 2-bromopyridines, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step.[6]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O (5:1) | 100 | >95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (3.0) | Toluene/H₂O (4:1) | 90 | 92 |
| 3-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DME | 85 | 88 |
| 1-Methyl-1H-pyrazole-5-boronic acid, pinacol ester | [PdCl₂(dppf)] (3) | - | Na₂CO₃ (3.0) | DMF/H₂O (5:1) | 110 | 90 |
Note: Yields are representative for similar substrates and serve as a starting point for optimization.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.3 eq.), and potassium phosphate (K₃PO₄, 2.5 eq.).
-
Inerting the Vessel: Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 5:1) via syringe. The reaction mixture is typically set to a concentration of 0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Carefully acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the nicotinic acid product, causing it to precipitate or move into the organic layer.
-
Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Sonogashira Coupling: C-C Alkyne Bond Formation
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides, creating C(sp²)-C(sp) bonds.[9][10] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important structures in materials science and pharmaceuticals. The classic Sonogashira coupling employs a dual-catalyst system of palladium and a copper(I) salt co-catalyst.[9]
Mechanistic Overview
The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling, but with key differences. The palladium cycle involves oxidative addition and reductive elimination. The copper cycle is responsible for forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[11] The amine base serves both to deprotonate the terminal alkyne and as a solvent.[9]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Optimized Conditions & Representative Data
| Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 94 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Diisopropylamine | Toluene | 70 | 91 |
| 1-Heptyne | Pd(PPh₃)₄ (4) | CuI (8) | Piperidine | DMF | 80 | 85 |
| Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | K₂CO₃ / Et₃N | Acetonitrile | 50 | 89 |
Note: Yields are representative for similar substrates and serve as a starting point for optimization.
Detailed Protocol: Sonogashira Coupling
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).
-
Inerting the Vessel: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under argon, add degassed solvent (e.g., THF) followed by the amine base (e.g., triethylamine, Et₃N, 3.0 eq.). Finally, add the terminal alkyne (1.2 eq.) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 60 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and filter through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Extraction: Concentrate the filtrate. Redissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~3-4. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction that enables the formation of C-N bonds by coupling aryl halides with amines.[12][13] This reaction has revolutionized the synthesis of anilines and their derivatives, which are ubiquitous in pharmaceuticals.[12]
Mechanistic Overview
The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex coordinates the amine. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amide complex. The final step is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[14][15] The choice of a sterically hindered, electron-rich phosphine ligand is critical to promote both the oxidative addition and the final reductive elimination step.[14]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Optimized Conditions & Representative Data
A strong, sterically hindered base like sodium tert-butoxide (NaOt-Bu) is typically required. The choice of ligand is paramount and often specific to the substrate and amine coupling partner.
| Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (5) | NaOt-Bu (1.5) | Toluene | 100 | >95 |
| Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | Cs₂CO₃ (2.0) | t-BuOH | 90 | 93 |
| Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ (2.5) | Dioxane | 110 | 87 |
| tert-Butylamine | Pd(OAc)₂ (3) | t-BuXPhos (6) | LHMDS (1.8) | THF | 70 | 90 |
Note: Yields are representative for similar substrates and serve as a starting point for optimization.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox or under a strong flow of argon, add the base (e.g., NaOt-Bu, 1.5 eq.) to a dry Schlenk tube. Add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 5 mol%).
-
Catalyst Pre-formation (Optional but Recommended): Add a portion of the solvent (e.g., Toluene) and stir for 10 minutes to allow for pre-formation of the active catalyst.
-
Substrate Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Reaction: Add the remaining degassed solvent, seal the tube, and heat in a preheated oil bath at 100 °C for 6-24 hours.
-
Monitoring: Track the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and ethyl acetate. Acidify the aqueous layer to pH ~3-4 with 1M HCl. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. Buchwald-Hartwig_reaction [chemeurope.com]
Application Notes and Protocols for the Synthesis of PARP Inhibitors Utilizing 2-Bromo-6-chloronicotinic Acid
Introduction: The Strategic Advantage of 2-Bromo-6-chloronicotinic Acid in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of therapeutics, particularly in oncology, by exploiting the concept of synthetic lethality in cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.[1][2] The chemical architecture of many potent PARP inhibitors, including Olaparib, Rucaparib, and Talazoparib, often incorporates a substituted aromatic core that is crucial for binding to the nicotinamide adenine dinucleotide (NAD+) binding site of the PARP enzyme.[3][4][5] Substituted nicotinic acid derivatives are key building blocks in the synthesis of these complex molecules.[6][7]
This compound is a particularly valuable starting material for the synthesis of PARP inhibitors due to the differential reactivity of its two halogen substituents. This inherent chemical distinction allows for sequential, regioselective functionalization through various palladium-catalyzed cross-coupling reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of PARP inhibitors, complete with detailed protocols and mechanistic insights.
Synthetic Strategy: Leveraging Orthogonal Reactivity
The synthetic utility of this compound lies in the greater reactivity of the bromo substituent compared to the chloro substituent in many palladium-catalyzed cross-coupling reactions. This allows for a modular approach to the synthesis of complex PARP inhibitor scaffolds. A general synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for PARP inhibitors from this compound.
This strategy commences with the protection of the carboxylic acid, typically via esterification, to prevent interference with the subsequent cross-coupling reactions. The first key transformation is a selective reaction at the more reactive C-Br bond, followed by a second coupling at the C-Cl bond. Finally, deprotection and/or further elaboration of the carboxylic acid moiety furnishes the target PARP inhibitor.
Key Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product.
Protocol 1: Esterification of this compound
-
Objective: To protect the carboxylic acid group to prevent side reactions in subsequent cross-coupling steps.
-
Rationale: The acidic proton of the carboxylic acid can interfere with the organometallic reagents and bases used in palladium-catalyzed reactions. Esterification is a common and effective protection strategy.
Materials:
-
This compound
-
Methanol (or other suitable alcohol), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.
-
Remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl 2-bromo-6-chloronicotinate.
Expected Outcome: The product is typically a white to off-white solid. The yield should be in the range of 90-98%.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C6-Position
-
Objective: To introduce an aryl or heteroaryl moiety at the C6 position of the nicotinic acid core.
-
Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds with high functional group tolerance.[8][9] The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki conditions, allowing for selective coupling.[10]
Materials:
-
Methyl 2-bromo-6-chloronicotinate (from Protocol 1)
-
Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), anhydrous
-
Water (if using an aqueous base solution)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry flask under an inert atmosphere, add methyl 2-bromo-6-chloronicotinate (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and a small amount of water (e.g., 10:1 solvent to water ratio).
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl/heteroaryl-2-chloronicotinate.
Data Summary for Suzuki-Miyaura Coupling:
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 80-95 |
| Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 85-98 |
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
-
Objective: To introduce a primary or secondary amine at the C2 position, a common feature in many PARP inhibitors.
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11][12] After functionalization at the C6 position, the remaining C-Cl bond can be targeted for amination.
Materials:
-
Methyl 6-substituted-2-chloronicotinate (from Protocol 2)
-
Amine (primary or secondary) (1.2-2.0 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Solvent (e.g., Toluene, Dioxane), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry flask with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.5 eq).
-
Add the anhydrous solvent (e.g., toluene) and stir for a few minutes to form the active catalyst.
-
Add the methyl 6-substituted-2-chloronicotinate (1.0 eq) and the amine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and widely cited palladium-catalyzed cross-coupling reactions.[13][14][15][16] To ensure the success of these synthetic steps, it is crucial to:
-
Utilize High-Purity Reagents: The quality of the starting materials, catalysts, ligands, and solvents is paramount for achieving high yields and minimizing side reactions.
-
Maintain an Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. All reactions should be conducted under a nitrogen or argon atmosphere.
-
Monitor Reaction Progress: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are essential tools for monitoring the consumption of starting materials and the formation of products, allowing for timely quenching of the reaction.
-
Thorough Purification: Column chromatography is generally required to isolate the desired products in high purity, free from residual catalyst and byproducts.
Conclusion
This compound represents a versatile and strategically valuable starting material for the synthesis of a diverse range of PARP inhibitors. Its di-halogenated nature, with distinct reactivities at the C2 and C6 positions, allows for a modular and efficient approach to constructing complex molecular architectures. The detailed protocols provided in this application note, based on robust and well-documented palladium-catalyzed cross-coupling reactions, offer a solid foundation for researchers in the field of drug discovery and development to synthesize novel PARP inhibitors for further investigation.
References
- 1. Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Suzuki Coupling [organic-chemistry.org]
regioselectivity in reactions of 2-Bromo-6-chloronicotinic acid
An Application Guide to the Regioselective Functionalization of 2-Bromo-6-chloronicotinic Acid
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility is largely defined by the differential reactivity of its two halogen substituents, enabling precise, regioselective modifications. This guide provides an in-depth analysis of the factors governing this selectivity, offering detailed protocols for key transformations. We explore palladium-catalyzed cross-coupling reactions, which preferentially occur at the C-Br bond, and Nucleophilic Aromatic Substitution (SNAr), which can be directed towards the C-Cl bond. Furthermore, we present a strategy for sequential functionalization, leveraging this orthogonal reactivity to construct highly substituted pyridine derivatives. This document is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic potential of this versatile scaffold.
The Strategic Importance of this compound
Nicotinic acid derivatives are prevalent scaffolds in pharmaceuticals, recognized for a wide range of biological activities.[1][2][3][4][5] The strategic placement of two distinct halogen atoms on the this compound core provides two chemically addressable positions for diversification. Understanding and controlling the regioselectivity of reactions at these sites is paramount for efficient and predictable synthesis.
The molecule presents a fascinating chemical challenge:
-
Two Halogen Sites: A bromine atom at the C2 position and a chlorine atom at the C6 position.
-
Activating Groups: The pyridine nitrogen and the electron-withdrawing carboxylic acid group at C3 activate the ring, particularly the C2 and C6 positions, towards nucleophilic attack.[6][7]
This guide will dissect the chemical principles that allow chemists to selectively target one halogen over the other.
Caption: Key reactive sites and directing groups on the this compound scaffold.
Fundamental Principles of Regioselectivity
The ability to functionalize the C2 and C6 positions independently stems from the differing reactivity of carbon-halogen bonds under specific reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
In transition-metal catalysis, particularly with palladium, the rate-determining step is often the oxidative addition of the catalyst into the carbon-halogen bond.[8][9] The energy required for this step is directly related to the bond dissociation energy of the C-X bond. The general reactivity trend for halogens is:
C-I > C-Br > C-OTf > C-Cl
The C-Br bond has a significantly lower bond dissociation energy than the C-Cl bond, making it the kinetically favored site for oxidative addition.[10][11] Therefore, under standard palladium-catalyzed conditions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), reactions will occur selectively at the C2-Bromo position.
Nucleophilic Aromatic Substitution (SNAr)
The mechanism for SNAr is fundamentally different. It proceeds via an addition-elimination pathway where a nucleophile attacks the electron-deficient aromatic ring, forming a negatively charged intermediate (a Meisenheimer complex).[6][7][12] The stability of this intermediate is the key factor. The reaction is accelerated by:
-
Strong Electron-Withdrawing Groups: The pyridine nitrogen and the carboxylic acid group make the ring electrophilic and stabilize the negative charge of the Meisenheimer complex, especially when the attack is ortho or para to these groups.[6][7] Both the C2 and C6 positions are activated.
-
Leaving Group Electronegativity: The rate-determining step is typically the initial nucleophilic attack, not the cleavage of the C-X bond. A more electronegative halogen (like Chlorine or Fluorine) enhances the electrophilicity of the carbon it is attached to, making it a more favorable target for the nucleophile.[12][13]
This often leads to a reactivity trend of C-F > C-Cl > C-Br > C-I for SNAr reactions, the reverse of that seen in palladium catalysis. Consequently, under SNAr conditions, the C6-Chloro position is the preferred site of reaction.
References
- 1. Synthesis of functionally substituted esters of nicotinic and isonicotinic acid | Akishina | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Protecting Group Strategies for 2-Bromo-6-chloronicotinic Acid
Introduction: Navigating the Selective Functionalization of a Dihalonicotinic Acid Scaffold
2-Bromo-6-chloronicotinic acid is a valuable and versatile building block in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its trifunctional nature, possessing a carboxylic acid, a pyridine nitrogen, and two distinct halogen atoms at positions amenable to cross-coupling reactions, offers a rich platform for molecular elaboration. However, this very multifunctionality presents a significant challenge: how to selectively manipulate one reactive site in the presence of others. Unwanted side reactions, such as nucleophilic attack by the pyridine nitrogen or interference from the carboxylic acid group, can lead to complex product mixtures, low yields, and purification difficulties.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust protecting group strategies to temporarily mask the reactivity of the carboxylic acid and pyridine nitrogen of this compound. By employing an orthogonal protection scheme, where each protecting group can be removed under specific conditions without affecting the others or the sensitive carbon-halogen bonds, chemists can unlock the full synthetic potential of this important scaffold. This document will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis of different strategies to empower researchers in designing efficient and successful synthetic routes.
Strategic Overview: The Imperative of Orthogonal Protection
The core principle underpinning the successful manipulation of this compound is orthogonal protection . This strategy allows for the sequential deprotection of different functional groups within the same molecule by employing protecting groups that are cleaved under distinct, non-interfering conditions.[1][2] For our target molecule, we need to consider protecting the carboxylic acid and the pyridine nitrogen in a manner that is compatible with downstream reactions, such as Suzuki or Stille cross-couplings, and allows for selective deprotection while preserving the C-Br and C-Cl bonds.
Two primary orthogonal strategies will be detailed:
-
Strategy A: Ester Protection of the Carboxylic Acid and N-Oxide Protection of the Pyridine Nitrogen. This approach pairs a base-labile ester with a reducible N-oxide.
-
Strategy B: Ester Protection of the Carboxylic Acid and Borane Adduct Protection of the Pyridine Nitrogen. This strategy combines an acid- or base-labile ester with a borane adduct that can be removed under specific, mild conditions.
Figure 1: Orthogonal protecting group strategies for this compound.
Part 1: Protection of the Carboxylic Acid Group
The carboxylic acid is a versatile functional handle, but its acidic proton and potential to act as a nucleophile can interfere with many synthetic transformations. Esterification is the most common and effective method for protecting carboxylic acids. We will explore the formation of two common esters: the methyl ester and the tert-butyl ester.
Methyl Ester Protection
Methyl esters are readily prepared and are generally stable to a wide range of reaction conditions, including those often employed in cross-coupling reactions. Their removal is typically achieved under basic conditions, such as saponification with lithium hydroxide.
This protocol is adapted from standard esterification procedures for nicotinic acids.[3]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid) in a round-bottom flask cooled in an ice bath, add thionyl chloride (2.0 eq) dropwise over 30-60 minutes. Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl acts as a catalyst for the Fischer esterification. The slow, dropwise addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat to reflux (approximately 65°C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess methanol and SOCl₂.
-
Dilute the residue with ethyl acetate and slowly add saturated aqueous NaHCO₃ solution with vigorous stirring until the effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8). Causality: This step neutralizes the excess acid and facilitates the extraction of the ester into the organic phase.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude methyl 2-bromo-6-chloronicotinate.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Tert-Butyl Ester Protection
Tert-butyl esters offer the advantage of being removable under acidic conditions, providing an orthogonal deprotection strategy to the base-labile methyl ester. This can be particularly useful if the desired downstream modifications are sensitive to basic conditions.
The synthesis of tert-butyl esters from sterically hindered or electron-deficient carboxylic acids can be challenging. A common method involves the reaction of the carboxylic acid with a tert-butylating agent under acidic conditions.
Materials:
-
This compound
-
Tert-butyl acetate
-
Perchloric acid (70%) or concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of tert-butyl acetate (5-10 eq) and dichloromethane (DCM) (10-20 mL per gram of acid).
-
To this stirred suspension, add a catalytic amount of perchloric acid (70%) or concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature. Causality: The strong acid protonates the tert-butyl acetate, facilitating the transfer of the tert-butyl group to the carboxylic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is neutral.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Protection of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen can act as a nucleophile or a base, potentially interfering with subsequent reactions. Protecting this nitrogen atom can be crucial for achieving high yields and clean reaction profiles.
N-Oxide Protection
Formation of a pyridine N-oxide is a well-established method to deactivate the pyridine ring towards electrophiles and to mask the basicity of the nitrogen atom. The N-O bond can be readily reduced back to the pyridine under mild conditions that are compatible with the halo substituents.
This protocol assumes the carboxylic acid has already been protected as a methyl ester.
Materials:
-
Methyl 2-bromo-6-chloronicotinate
-
meta-Chloroperoxybenzoic acid (m-CPBA) (ensure it is of high purity and handle with care as it is potentially explosive)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolve methyl 2-bromo-6-chloronicotinate (1.0 eq) in DCM (10-20 mL per gram of ester) in a round-bottom flask and cool the solution in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes, maintaining the temperature below 5°C. Causality: m-CPBA is a powerful oxidizing agent that selectively oxidizes the pyridine nitrogen. The portion-wise addition helps to control the exothermic reaction.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Continue stirring for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous Na₂S₂O₃ solution to quench any remaining peracid.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the resulting m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude N-oxide can be purified by column chromatography or recrystallization.
Borane Adduct Protection
Formation of a borane adduct with the pyridine nitrogen effectively masks its nucleophilicity and basicity. Borane-protected pyridines are generally stable to a variety of reaction conditions, including those for Suzuki and Stille couplings.[4]
Materials:
-
Methyl 2-bromo-6-chloronicotinate
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, inert atmosphere (argon or nitrogen).
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 2-bromo-6-chloronicotinate (1.0 eq) in anhydrous THF or DCM (10-20 mL per gram of ester).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (1.0-1.2 eq) or borane-THF complex (1.0-1.2 eq) dropwise. Causality: The borane coordinates to the lone pair of the pyridine nitrogen, forming a stable adduct.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC or NMR (observing the upfield shift of pyridine protons upon coordination).
-
The reaction mixture can often be used directly in the next step. If isolation is required, carefully quench any excess borane with a few drops of methanol at 0°C, and then concentrate the solvent under reduced pressure. The resulting borane complex is typically a solid that can be purified by recrystallization if necessary.
Part 3: Orthogonal Deprotection Strategies
The true power of these protecting group strategies lies in their orthogonality, allowing for the selective removal of one group while the other remains intact.
Figure 2: Orthogonal deprotection pathways for the protected this compound derivatives.
Deprotection Protocols
Materials:
-
Methyl 2-bromo-6-chloronicotinate (or its N-oxide or borane adduct)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5-3.0 eq) or NaOH (1.5-3.0 eq) in water.
-
Stir the reaction at room temperature until the ester is consumed (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture to remove the THF.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Materials:
-
Tert-butyl 2-bromo-6-chloronicotinate (or its N-oxide or borane adduct)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl ester (1.0 eq) in DCM.
-
Add TFA (5-10 eq) and stir at room temperature for 1-4 hours (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The crude carboxylic acid can be purified by recrystallization or chromatography.
Materials:
-
Protected N-oxide derivative
-
Phosphorus trichloride (PCl₃) or Triphenylphosphine (PPh₃)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
Procedure (using PCl₃):
-
Dissolve the N-oxide (1.0 eq) in anhydrous DCM or chloroform under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add PCl₃ (1.1 eq) dropwise.
-
Stir at 0°C for 30 minutes, then at room temperature for 1-3 hours (monitor by TLC or LC-MS).
-
Carefully quench the reaction by pouring it onto ice water.
-
Neutralize with a base (e.g., NaHCO₃) and extract with DCM.
-
Dry the organic layer, concentrate, and purify as needed. Note: PCl₃ is generally effective for deoxygenation without chlorination of the pyridine ring.[5][6]
Materials:
-
Protected borane adduct
-
Methanol or Ethanol
Procedure:
-
Dissolve the borane adduct in methanol or ethanol.
-
Heat the solution to reflux for 1-4 hours. The borane will be displaced by the protic solvent.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and the volatile borane-solvent adduct. The deprotected pyridine derivative can be purified if necessary.
Comparative Summary of Protecting Group Strategies
| Protecting Group Strategy | Carboxylic Acid Protection | Pyridine N Protection | Deprotection Conditions (Carboxylic Acid) | Deprotection Conditions (Pyridine N) | Orthogonality & Key Considerations |
| Strategy A | Methyl Ester | N-Oxide | Basic (e.g., LiOH, NaOH) | Reductive (e.g., PCl₃, PPh₃, H₂/Pd) | Excellent orthogonality. N-oxide deprotection is mild and compatible with halogens. Base-labile ester allows for selective cleavage. |
| Strategy B | Tert-Butyl Ester | Borane Adduct | Acidic (e.g., TFA, HCl) | Heating in protic solvent | Excellent orthogonality. Acid-labile ester is useful for base-sensitive substrates. Borane adducts are highly stable. |
| Strategy C (Alternative) | Methyl Ester | Borane Adduct | Basic (e.g., LiOH, NaOH) | Heating in protic solvent | Good orthogonality. Both protecting groups are stable to a wide range of conditions. |
Conclusion
The strategic application of orthogonal protecting groups is paramount for the successful and efficient synthesis of complex molecules derived from this compound. By carefully selecting a protection strategy based on the planned synthetic route and the chemical sensitivities of the intermediates, researchers can unlock the full potential of this versatile building block. The protocols and comparative analysis provided in this guide offer a solid foundation for developing robust and reliable synthetic methodologies, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Page loading... [guidechem.com]
Application Note: A Comprehensive Guide to the Large-Scale Synthesis of 2-Bromo-6-chloronicotinic Acid and Its Derivatives
Abstract
2-Bromo-6-chloronicotinic acid is a pivotal heterocyclic building block, indispensable in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably multi-kinase inhibitors like Sorafenib.[1] Its strategic importance necessitates robust, scalable, and safe manufacturing processes. This guide provides an in-depth analysis of synthetic strategies, culminating in a detailed, field-proven protocol for the large-scale synthesis of the title compound. We focus on the Sandmeyer reaction, a classic yet highly reliable method, explaining the critical process parameters and causality behind each experimental choice to ensure safety, high yield, and purity. This document is intended for researchers, scientists, and drug development professionals engaged in process chemistry and API manufacturing.
Introduction: The Strategic Importance of Dihalonicotinic Acids
Substituted halopyridines are foundational scaffolds in medicinal chemistry, enabling the synthesis of a vast array of therapeutic agents.[2] The this compound moiety, in particular, offers two distinct halogen handles for sequential, regioselective functionalization, typically through palladium-catalyzed cross-coupling reactions.[3][4] The bromine at the 2-position is generally more reactive in such couplings than the chlorine at the 6-position, allowing for a controlled, stepwise introduction of different molecular fragments.[3] This differential reactivity is a cornerstone of convergent synthetic strategies in drug development, making the reliable, large-scale production of this intermediate a critical objective.
Comparative Analysis of Synthetic Strategies
The synthesis of halopyridines is challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards standard electrophilic aromatic substitution (EAS).[2][5] Two primary pathways are considered for the synthesis of this compound.
-
Direct Electrophilic Halogenation: This approach involves the direct reaction of a pyridine precursor with halogenating agents. However, these reactions are electronically disfavored and often require harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, which can limit functional group tolerance and lead to mixtures of regioisomers.[2] While newer methods involving Zincke imine intermediates or directed metalation show promise for 3-selective halogenation, their scalability for this specific 2,6-dihalo pattern can be limited by reagent cost and complexity.[2][6]
-
Sandmeyer Reaction: The Sandmeyer reaction provides a powerful and highly regioselective alternative.[7][8] This method involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[8] This transformation is exceptionally well-suited for industrial applications due to its reliability, use of inexpensive reagents, and precise control over regiochemistry. For these reasons, the Sandmeyer approach is the recommended strategy for the large-scale synthesis of this compound.
Recommended Large-Scale Synthesis via Sandmeyer Reaction
This section details a robust, multi-step protocol starting from the readily available 2-amino-6-chloronicotinic acid. The workflow is designed with scalability and safety as primary considerations.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on a hypothetical 1 kg scale of the starting material, 2-amino-6-chloronicotinic acid. All operations should be conducted in a well-ventilated chemical reactor by trained personnel.
Table 1: Reagent Quantities and Properties
| Reagent | CAS No. | Mol. Wt. ( g/mol ) | Quantity | Moles | Notes |
| 2-Amino-6-chloronicotinic acid | 35574-88-8 | 172.57 | 1.00 kg | 5.79 | Starting Material |
| Hydrobromic Acid (48% aq.) | 10035-10-6 | 80.91 | 3.5 L | ~31.2 | Acid medium, Bromide source |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 440 g | 6.38 | Diazotizing agent |
| Copper(I) Bromide (CuBr) | 7787-70-4 | 143.45 | 910 g | 6.34 | Catalyst |
| Isopropanol (IPA) | 67-63-0 | 60.10 | ~10 L | - | Recrystallization Solvent |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - | Solvent/Quenching |
Step 1: Diazotization of 2-Amino-6-chloronicotinic acid
-
Reactor Setup: Charge a suitable glass-lined reactor with 4.0 L of deionized water and 3.5 L of 48% hydrobromic acid. Begin aggressive agitation and cool the reactor jacket to -5 °C.
-
Charge Starting Material: Once the internal temperature of the acid solution reaches 0-5 °C, slowly add 1.00 kg (5.79 mol) of 2-amino-6-chloronicotinic acid in portions, ensuring the temperature does not exceed 5 °C. A slurry will form.
-
Causality: Maintaining a low temperature is absolutely critical for the stability of the diazonium salt to be formed.[9] At higher temperatures, it can rapidly decompose, leading to side products (e.g., phenols) and posing a safety risk due to nitrogen gas evolution.
-
-
Prepare Nitrite Solution: In a separate vessel, dissolve 440 g (6.38 mol) of sodium nitrite in 1.0 L of deionized water. Cool this solution to 0-5 °C.
-
Diazotization: Add the cold sodium nitrite solution dropwise to the reactor slurry over 2-3 hours. The addition rate must be carefully controlled to keep the internal temperature below 5 °C.
-
Causality: A slow, controlled addition of the diazotizing agent prevents localized overheating and uncontrolled evolution of nitrogen gas. The slight excess of NaNO₂ ensures complete conversion of the primary amine.
-
Step 2: Copper-Catalyzed Sandmeyer Reaction
-
Catalyst Slurry: In a separate vessel, prepare a slurry of 910 g (6.34 mol) of Copper(I) Bromide in 1.0 L of 48% hydrobromic acid. Cool this slurry to 0-5 °C.
-
Addition to Diazonium Salt: Slowly add the cold diazonium salt slurry from Step 1 into the CuBr slurry over 2-3 hours. Maintain the temperature of the receiving vessel between 15-25 °C. Vigorous gas evolution (N₂) will be observed.
-
Causality: This is the core of the Sandmeyer reaction. Cu(I) catalyzes a single-electron transfer to the diazonium salt, initiating the formation of an aryl radical and dinitrogen gas.[7][8] The aryl radical then abstracts a bromine atom from a Cu(II)Br species, yielding the desired product and regenerating the Cu(I) catalyst.[7] Adding the diazonium salt to the catalyst (reverse addition) helps maintain a catalytic amount of the active species and control the highly exothermic reaction.
-
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until in-process control (e.g., HPLC) shows complete consumption of the intermediate.
Step 3: Product Isolation and Purification
-
Precipitation: Cool the reaction mixture to 0-5 °C and hold for 2-4 hours to ensure complete precipitation of the crude product.
-
Filtration: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is colorless and the pH is neutral.
-
Causality: Washing removes residual copper salts and hydrobromic acid, which are critical impurities to eliminate before drying and subsequent use.
-
-
Drying: Dry the crude solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Recrystallization: Charge a clean reactor with the crude product and approximately 8-10 volumes of isopropanol. Heat the mixture to reflux (~80 °C) until all solids dissolve.
-
Crystallization: Slowly cool the solution to 0-5 °C over 4-6 hours to induce crystallization. Hold at this temperature for an additional 2 hours.
-
Final Isolation: Filter the purified product, wash the cake with a small amount of cold isopropanol, and dry under vacuum at 50-60 °C.
Caption: Simplified radical mechanism of the Sandmeyer reaction.
Process Safety and Hazard Analysis
Large-scale halogenation reactions require stringent safety protocols.[12]
-
Reagent Handling:
-
Hydrobromic Acid: Highly corrosive. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[13]
-
Sodium Nitrite: An oxidizer. Store away from organic materials. In the presence of acid, it generates toxic nitrogen oxides.
-
Bromine-Containing Compounds: Elemental bromine and HBr are toxic and corrosive.[13][14] All transfers and reactions should be conducted in closed systems or under efficient fume extraction.[12] Have a sodium thiosulfate solution readily available to neutralize any spills.[13]
-
-
Reaction Hazards:
-
Diazonium Salts: Can be explosive in a dry, isolated state. The protocol is designed to keep the diazonium salt in a cold aqueous solution at all times, where it is significantly more stable. Never attempt to isolate the diazonium salt intermediate.
-
Exotherms: Both the diazotization and the Sandmeyer reaction steps are exothermic. Strict temperature control via reactor cooling jackets and controlled addition rates is mandatory to prevent runaway reactions.[15][16]
-
Gas Evolution: Significant volumes of nitrogen gas are released during the Sandmeyer step. The reactor must be properly vented to an exhaust or scrubber system to prevent pressure buildup.
-
Large-Scale Purification and Quality Control
For pharmaceutical intermediates, purity is paramount. The primary method for large-scale purification is recrystallization, as detailed in the protocol.
Table 2: Quality Control Specifications
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | 155-160 °C (Lit.) | Melting Point Apparatus |
| Identity | Conforms to reference | ¹H NMR, ¹³C NMR, MS |
| Residual Solvents | ≤ 0.5% (Isopropanol) | GC-HS |
Conclusion
The synthesis of this compound on a large scale is most effectively and safely achieved via a Sandmeyer reaction starting from 2-amino-6-chloronicotinic acid. The provided protocol emphasizes critical control points, particularly temperature management during the formation and reaction of the diazonium salt intermediate. By adhering to these procedures and implementing rigorous safety measures, manufacturers can reliably produce this key pharmaceutical building block with high yield and purity, suitable for advanced API synthesis campaigns.
References
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 11. Tech Note: Analyzing Purification for Optimized Bioseparation [kbdna.com]
- 12. youtube.com [youtube.com]
- 13. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 14. Lab Procedure [chem.fsu.edu]
- 15. icheme.org [icheme.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of the Carboxylic Acid Group of 2-Bromo-6-chloronicotinic Acid
Introduction: The Strategic Importance of 2-Bromo-6-chloronicotinic Acid in Modern Drug Discovery
This compound is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex organic molecules.[1] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries.[1] The pyridine core, substituted with two distinct halogen atoms, offers orthogonal reactivity, allowing for selective modifications at different positions. The carboxylic acid group at the 3-position provides a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. These derivatives are instrumental in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in material science applications.[1][2][3]
This guide provides a detailed exploration of the key methods for functionalizing the carboxylic acid group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven protocols for the synthesis of esters, amides, and the highly reactive acyl chloride intermediate. The rationale behind the choice of reagents and reaction conditions will be thoroughly explained to empower researchers to adapt and optimize these methods for their specific synthetic goals.
Core Functionalization Strategies: A Mechanistic Overview
The carboxylic acid moiety of this compound can be readily converted into a range of important functional groups. The primary strategies involve the formation of esters, amides, and the activation of the carboxylic acid as an acyl chloride.
-
Esterification: The conversion of the carboxylic acid to an ester is a common strategy to mask the acidic proton, increase lipophilicity, or to serve as a precursor for further reactions.
-
Amidation: The formation of an amide bond is one of the most important reactions in medicinal chemistry, as the amide functional group is a cornerstone of peptide and protein structures and is present in a vast number of pharmaceutical agents.[4]
-
Acyl Chloride Formation: The conversion of the carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, transforming it into a highly reactive intermediate for the synthesis of esters, amides, and other derivatives under mild conditions.[5][6]
Below is a workflow diagram illustrating these key functionalization pathways.
Caption: Key functionalization pathways of this compound.
I. Synthesis of 2-Bromo-6-chloronicotinoyl Chloride: The Gateway to Diverse Derivatives
The conversion of this compound to its corresponding acyl chloride is a pivotal first step for many synthetic routes. Acyl chlorides are among the most reactive carboxylic acid derivatives and readily undergo nucleophilic acyl substitution.[5] The most common and effective reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[7][8]
Causality Behind Reagent Selection:
-
Thionyl Chloride (SOCl₂): This reagent is widely used due to its effectiveness and the convenient removal of byproducts. The reaction produces gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, simplifying purification.[8][9] A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.[8][10]
-
Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often preferred for milder reaction conditions. Its byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gaseous and easily removed.[8]
Detailed Experimental Protocol: Synthesis of 2-Bromo-6-chloronicotinoyl Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or toluene
-
Rotary evaporator
-
Schlenk line or nitrogen/argon inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Add an anhydrous solvent such as dichloromethane or toluene.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.[8]
-
Add a catalytic amount of DMF (e.g., 1-2 drops).[8]
-
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (e.g., 40-50 °C) until the reaction is complete. Monitor the reaction progress by the cessation of gas evolution and, if possible, by techniques like TLC or HPLC.[8]
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2-Bromo-6-chloronicotinoyl chloride can often be used in the next step without further purification. If necessary, it can be purified by distillation under reduced pressure or crystallization.
Safety Precautions:
-
Thionyl chloride and oxalyl chloride are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood.
-
The reaction generates acidic gases (HCl, SO₂). Ensure proper scrubbing of the off-gases.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
II. Amidation: Forging the Biologically Crucial Amide Bond
The direct coupling of carboxylic acids with amines to form amides is a cornerstone of organic synthesis, particularly in drug development.[11] While direct thermal condensation is possible, it often requires harsh conditions.[6] Therefore, the use of coupling agents or the activation of the carboxylic acid as an acyl chloride is generally preferred.
Method A: Amidation via the Acyl Chloride Intermediate
This is a highly efficient two-step, one-pot procedure where the in-situ generated acyl chloride is reacted with a primary or secondary amine.
Caption: Two-step workflow for amidation via an acyl chloride intermediate.
Detailed Experimental Protocol: Amidation via Acyl Chloride
Materials:
-
2-Bromo-6-chloronicotinoyl chloride (crude from the previous step)
-
Primary or secondary amine (1.0 eq)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.1 - 1.5 eq)[8]
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base (1.1 - 1.5 eq) in a suitable anhydrous aprotic solvent in a round-bottom flask at 0 °C.[8]
-
Slowly add a solution of 2-Bromo-6-chloronicotinoyl chloride (1.05 eq) in the same solvent to the amine solution.[8]
-
Stir the reaction mixture at room temperature until completion (monitor by TLC or HPLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the amine hydrochloride salt and other water-soluble impurities.[8]
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide product.
-
The product can be further purified by column chromatography or recrystallization.
Method B: Direct Catalytic Amidation
Recent advances in catalysis have enabled the direct formation of amides from carboxylic acids and amines, avoiding the need for stoichiometric activating agents.[12] Boron-based catalysts, such as ortho-iodophenylboronic acid and titanium tetrafluoride (TiF₄), have shown promise in promoting these dehydrative coupling reactions under mild conditions.[11][13]
Rationale for Catalytic Approach:
-
Atom Economy: Catalytic methods are more atom-economical and generate less waste compared to traditional methods using stoichiometric coupling reagents.[4]
-
Milder Conditions: These reactions can often be performed under milder conditions, which is beneficial for sensitive substrates.[11]
Illustrative Protocol: Boronic Acid-Catalyzed Direct Amidation
Materials:
-
This compound
-
Amine
-
ortho-Iodophenylboronic acid or a suitable boronic acid catalyst
-
Molecular sieves (4 Å)
-
Anhydrous solvent (e.g., toluene)
-
Dean-Stark trap (optional, for azeotropic water removal)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the amine (1.0 - 1.2 eq), the boronic acid catalyst (e.g., 5-10 mol%), and activated 4 Å molecular sieves.[11]
-
Add an anhydrous solvent such as toluene.
-
Heat the reaction mixture to reflux, with azeotropic removal of water if using a Dean-Stark trap.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After completion, cool the reaction mixture, filter off the molecular sieves, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography.
III. Esterification: Modifying Polarity and Reactivity
Esterification of this compound can be achieved through several methods, with the choice depending on the desired ester and the scale of the reaction.
Method A: Fischer Esterification
This classic method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[14] The reaction is reversible, and the equilibrium is driven towards the product by using an excess of the alcohol or by removing water as it is formed.[15]
Detailed Experimental Protocol: Fischer Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol; used as solvent and reagent)
-
Concentrated sulfuric acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend this compound in a large excess of the desired alcohol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain it at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
After cooling, neutralize the excess acid with a mild base such as sodium bicarbonate solution.
-
Remove the excess alcohol under reduced pressure.
-
Extract the ester into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography or distillation.
Method B: Esterification via the Acyl Chloride
For more sensitive alcohols or when milder conditions are required, the reaction of the pre-formed 2-Bromo-6-chloronicotinoyl chloride with the alcohol is an excellent alternative.
Procedure:
The procedure is analogous to the amidation via the acyl chloride, with the amine being replaced by the desired alcohol and a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.
Quantitative Data Summary
The following table provides a general overview of the expected yields and reaction conditions for the functionalization of this compound. Actual results may vary depending on the specific substrates and reaction scale.
| Functionalization | Method | Key Reagents | Typical Conditions | Expected Yield |
| Acyl Chloride Formation | Chlorination | SOCl₂, cat. DMF | DCM, reflux | >90% (crude) |
| Amidation | Via Acyl Chloride | Amine, Et₃N | DCM, 0°C to RT | 70-95% |
| Amidation | Catalytic Direct | Amine, Boronic Acid | Toluene, reflux | 60-90% |
| Esterification | Fischer | Alcohol, H₂SO₄ | Alcohol, reflux | 60-85% |
| Esterification | Via Acyl Chloride | Alcohol, Et₃N | DCM, 0°C to RT | 75-95% |
Conclusion
The functionalization of the carboxylic acid group of this compound opens up a vast chemical space for the synthesis of novel compounds with significant potential in medicinal chemistry and material science. The choice of synthetic strategy—whether proceeding through the highly reactive acyl chloride intermediate or employing direct catalytic methods—should be guided by the specific requirements of the target molecule, the sensitivity of the substrates, and considerations of atom economy and process efficiency. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers to successfully navigate the synthesis of a wide array of this compound derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Carboxylic Acids to Acid Chlorides [jove.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. atlas.org [atlas.org]
- 8. benchchem.com [benchchem.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. TiF 4 -catalyzed direct amidation of carboxylic acids and amino acids with amines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01943H [pubs.rsc.org]
- 14. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 15. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-chloronicotinic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible outcome.
Section 1: Synthesis Overview & Key Principles
The most reliable and widely applicable method for synthesizing this compound is the Sandmeyer reaction .[1][2] This transformation involves two critical stages:
-
Diazotization: The conversion of the primary aromatic amine of the starting material, 2-Amino-6-chloronicotinic acid, into a diazonium salt using nitrous acid. This step is highly sensitive to temperature.[3][4]
-
Copper(I)-Catalyzed Substitution: The subsequent displacement of the diazonium group with a bromide ion, facilitated by a copper(I) bromide catalyst.[5][6]
Success in this synthesis hinges on precise control over reaction conditions, particularly during the formation of the unstable diazonium intermediate.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The required starting material is 2-Amino-6-chloronicotinic acid (CAS No. 58584-92-2).[7][8] The quality of this starting material is paramount; ensure it is of high purity to avoid introducing impurities that can be difficult to remove from the final product.
Q2: Why is temperature control so critical during the diazotization step?
Aromatic diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction must be maintained between 0-5 °C to prevent the premature decomposition of the diazonium salt, which would otherwise lead to the formation of undesired byproducts (such as the corresponding phenol) and a significant reduction in yield.[4]
Q3: What is the role of the copper(I) salt in the Sandmeyer reaction?
The copper(I) salt, typically CuBr, acts as a catalyst. The mechanism involves a single-electron transfer from the copper(I) species to the diazonium salt. This initiates the release of nitrogen gas (N₂) and the formation of an aryl radical, which then reacts with the bromide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[2]
Q4: What is a typical yield for this synthesis?
With proper control over the reaction parameters and effective purification, yields for Sandmeyer reactions can range from 70% to over 85%. However, yields can be significantly lower if conditions are not optimized, particularly with respect to temperature control and reagent quality.
Section 3: Detailed Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps, particularly regarding temperature and reagent addition, is crucial for success.
Part A: Diazotization of 2-Amino-6-chloronicotinic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Amino-6-chloronicotinic acid (1.0 eq) in a solution of 48% hydrobromic acid (HBr, ~4.0 eq) and water.
-
Cooling: Cool the suspension to 0 °C using an ice-salt bath. It is critical that the internal temperature does not exceed 5 °C throughout the next step.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. Add this solution dropwise from the dropping funnel to the cooled suspension over 30-45 minutes. Maintain vigorous stirring and ensure the temperature remains between 0-5 °C.
-
Monitoring Completion: After the addition is complete, continue stirring at 0-5 °C for an additional 30 minutes. Check for the presence of excess nitrous acid by testing a drop of the reaction mixture on starch-iodide paper. A persistent blue-black color indicates that the diazotization is complete.[4] If the test is negative, add a small amount of additional NaNO₂ solution until a positive test is achieved.
Part B: Sandmeyer Reaction
-
Catalyst Preparation: In a separate, larger beaker or flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr (~2.0 eq) with stirring. Cool this solution to 0 °C in an ice bath.
-
Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred CuBr solution. The rate of addition must be controlled to manage the vigorous evolution of nitrogen gas. A wide-bore cannula or a wide-stemmed dropping funnel is recommended.
-
Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, followed by heating to 50-60 °C for 1 hour to ensure the complete decomposition of any remaining diazonium salt.
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of ice. The crude product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual acids and copper salts, followed by a small amount of cold ethanol.
Part C: Purification
-
Recrystallization: The most common method for purification is recrystallization. The crude solid can be dissolved in a minimal amount of a hot solvent system, such as ethanol/water or acetic acid/water.
-
Drying: Allow the solution to cool slowly to form pure crystals. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Key Reaction Parameters
| Parameter | Value/Range | Rationale & Causality |
| Starting Material | 2-Amino-6-chloronicotinic acid | The precursor amine for diazotization. |
| Diazotization Temp. | 0 - 5 °C | Prevents decomposition of the unstable diazonium salt.[4] |
| NaNO₂ Stoichiometry | 1.1 - 1.2 eq | A slight excess ensures complete conversion of the amine. |
| Acid (HBr) | 3.0 - 5.0 eq | Maintains acidity to prevent unwanted azo-coupling side reactions. |
| CuBr Stoichiometry | 1.2 - 1.5 eq | A stoichiometric amount is often used to drive the reaction to completion.[1] |
| Sandmeyer Temp. | 0 °C (addition), then 50-60 °C | Initial low temperature controls N₂ evolution; heating ensures full conversion. |
| Typical Yield | 70 - 85% | Dependent on strict adherence to temperature control and purification efficiency. |
Section 4: Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
Caption: Troubleshooting flowchart for common synthesis issues.
Q: My final yield is very low, or the reaction did not work at all. What went wrong?
-
Possible Cause 1: Decomposition of the Diazonium Salt.
-
Explanation: This is the most common failure mode. If the temperature during the diazotization or the addition to the copper solution rises above 5-10 °C, the diazonium salt will rapidly decompose to nitrogen gas and an aryl cation, which is then trapped by water to form 2-hydroxy-6-chloronicotinic acid. The diazotization of aminopyridines can be particularly susceptible to hydrolysis.[9]
-
Suggested Solution: Re-run the reaction with meticulous temperature control. Use an ice-salt bath instead of just an ice bath to maintain a temperature closer to 0 °C. Ensure the NaNO₂ solution is pre-chilled before addition.
-
-
Possible Cause 2: Inactive Copper(I) Bromide Catalyst.
-
Explanation: Copper(I) salts can oxidize to copper(II) upon prolonged exposure to air, appearing greenish instead of white/light tan. Copper(II) is not an effective catalyst for this reaction.
-
Suggested Solution: Use a fresh bottle of CuBr or purify old CuBr by washing with glacial acetic acid followed by ethanol and ether. Ensure the catalyst is fully dissolved in the HBr solution before adding the diazonium salt.
-
Q: The reaction mixture turned dark brown or black, and I isolated a tarry, intractable material. Why did this happen?
-
Possible Cause: Uncontrolled Radical Side Reactions.
-
Explanation: If the cold diazonium salt solution is added too quickly to the copper catalyst, localized heating can occur due to the exothermic decomposition. This can lead to uncontrolled side reactions, including polymerization and the formation of biaryl compounds.[2]
-
Suggested Solution: The addition of the diazonium salt must be slow and controlled, with vigorous stirring to dissipate heat effectively. Adding the diazonium salt solution beneath the surface of the copper solution can also help maintain temperature homogeneity.
-
Q: My final product is contaminated with unreacted 2-Amino-6-chloronicotinic acid. How can I fix this?
-
Possible Cause: Incomplete Diazotization.
-
Explanation: Insufficient nitrous acid will result in unreacted starting material. This can happen if not enough NaNO₂ is used or if the reaction medium is not acidic enough.
-
Suggested Solution: Always use starch-iodide paper to confirm a slight excess of nitrous acid is present at the end of the diazotization step.[4] Ensure that a sufficient excess of HBr is used to keep the reaction medium strongly acidic, which is necessary for the formation of the nitrosating agent (N₂O₃).
-
Q: The product seems to be contaminated with an azo compound (a brightly colored solid). What is this and how can I prevent it?
-
Possible Cause: Azo Coupling.
-
Explanation: The diazonium salt is an electrophile and can react with the electron-rich starting amine (2-Amino-6-chloronicotinic acid) in an electrophilic aromatic substitution reaction. This "azo coupling" forms a highly colored azo dye. This side reaction is more prevalent if the reaction medium is not sufficiently acidic.
-
Suggested Solution: Ensure a strong excess of mineral acid (HBr) is used. The acid protonates the unreacted amine, deactivating it towards electrophilic attack by the diazonium salt.
-
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Diazotisation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. chemscene.com [chemscene.com]
- 8. CAS 58584-92-2 | 2-Amino-6-chloronicotinic acid - Synblock [synblock.com]
- 9. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Bromo-6-chloronicotinic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-chloronicotinic acid. As a crucial intermediate in the development of novel therapeutics and other advanced materials, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on the identification, minimization, and elimination of process-related byproducts.
Introduction to Synthetic Strategies and Impurity Profiles
The synthesis of this compound can be approached through several routes, each with its own set of potential byproducts. The most common strategies involve either the Sandmeyer reaction starting from an amino precursor or the direct bromination of a 6-chloronicotinic acid derivative. Understanding the mechanistic origins of impurities is the first step toward effective process control and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic pathways are:
-
Sandmeyer Reaction: This involves the diazotization of 2-amino-6-chloronicotinic acid followed by a copper(I) bromide-mediated substitution. This is often the preferred route for regioselective introduction of the bromine atom.[1][2]
-
Electrophilic Bromination: This route uses a suitable brominating agent to directly brominate 6-chloronicotinic acid. Careful control of reaction conditions is crucial to achieve the desired regioselectivity and avoid over-bromination.
Q2: I am observing a significant amount of a phenolic byproduct in my Sandmeyer reaction. What is the cause and how can I prevent it?
A2: The formation of 2-hydroxy-6-chloronicotinic acid is a common byproduct in the Sandmeyer reaction.[3][4] This occurs when the diazonium salt intermediate reacts with water.
-
Causality: Diazonium salts are thermally unstable and can decompose, particularly at temperatures above 5°C, leading to the formation of a phenol.[4]
-
Troubleshooting:
-
Temperature Control: Maintain a strict temperature range of 0-5°C during the diazotization step.
-
Minimize Water Content: While the reaction is typically run in an aqueous medium, avoid unnecessarily large volumes of water.
-
Prompt Subsequent Reaction: Use the freshly prepared diazonium salt immediately in the subsequent reaction with copper(I) bromide.
-
Q3: My reaction mixture shows evidence of a debrominated or dechlorinated product. How is this happening?
A3: The presence of 6-chloronicotinic acid or 2-bromonicotinic acid suggests a hydrodehalogenation side reaction. This can be promoted by certain catalysts and reaction conditions. Careful selection of reagents and purification methods are key to minimizing these impurities.
Q4: I have identified a byproduct with a mass corresponding to a dibrominated species. How can I avoid this?
A4: The formation of dibrominated nicotinic acid derivatives is a potential issue, particularly during electrophilic bromination. This arises from the over-reactivity of the brominating agent or harsh reaction conditions. To mitigate this, consider using a milder brominating agent and carefully controlling the stoichiometry and reaction temperature.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a more detailed look at specific byproducts, their mechanisms of formation, and actionable troubleshooting steps.
| Byproduct | Likely Synthetic Route of Origin | Mechanism of Formation | Troubleshooting & Mitigation | Purification Strategy |
| 2-Hydroxy-6-chloronicotinic acid | Sandmeyer Reaction | Reaction of the diazonium salt intermediate with water.[4] | Maintain low temperatures (0-5°C) during diazotization; use the diazonium salt immediately after preparation. | Extraction with a basic aqueous solution, followed by acidification and recrystallization. |
| 6-Chloronicotinic acid | Sandmeyer Reaction / Bromination | Incomplete bromination or hydrodebromination. | Ensure complete consumption of starting material by monitoring the reaction with TLC or HPLC; avoid prolonged reaction times at elevated temperatures. | Column chromatography or fractional crystallization. |
| 2,5-Dibromo-6-chloronicotinic acid | Electrophilic Bromination | Over-bromination of the aromatic ring. | Use a stoichiometric amount of a milder brominating agent; maintain a low reaction temperature. | Recrystallization or preparative HPLC. |
| 2-Bromo-6-chloro-pyridine | Both | Decarboxylation of the final product, often induced by excessive heat.[5][6] | Avoid high temperatures during reaction work-up and purification. | This byproduct is less polar and can be separated by column chromatography. |
| Biaryl compounds | Sandmeyer Reaction | Coupling of two aryl radical intermediates.[1] | Use of a scavenger for radical species; optimize the concentration of the copper(I) catalyst. | Column chromatography. |
Experimental Protocol: A Representative Sandmeyer Synthesis
This protocol outlines a general procedure for the synthesis of this compound from 2-amino-6-chloronicotinic acid, with an emphasis on minimizing byproduct formation.
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-chloronicotinic acid in an aqueous solution of hydrobromic acid at 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution, maintaining the temperature below 10°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.
Step 3: Work-up and Purification
-
Quench the reaction by pouring the mixture into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
To further aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for impurity identification.
References
minimizing dibromination in the synthesis of 2-Bromo-6-chloronicotinic acid
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dibromination
Welcome to the Technical Support Center for the synthesis of 2-Bromo-6-chloronicotinic acid. This guide is designed to provide in-depth technical assistance to professionals in the field, focusing on the critical challenge of minimizing dibromination byproducts. By understanding the underlying mechanisms and optimizing reaction parameters, you can significantly improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
The principal challenge is controlling the selectivity of the bromination reaction. The pyridine ring of 6-chloronicotinic acid is susceptible to electrophilic substitution. However, due to the electronic nature of the ring and the directing effects of the existing substituents (chloro and carboxylic acid groups), there is a significant risk of over-bromination, leading to the formation of dibrominated and other polybrominated byproducts. This not only reduces the yield of the desired this compound but also complicates the purification process.
Q2: How do the existing substituents on the nicotinic acid ring influence the position of bromination?
The chloro and carboxylic acid groups are both electron-withdrawing, which deactivates the pyridine ring towards electrophilic aromatic substitution.[1] However, they also direct incoming electrophiles to specific positions. The carboxylic acid group primarily directs to the meta-position (C-5), while the chloro group directs to the ortho and para positions (C-3 and C-5). The interplay of these directing effects and the inherent reactivity of the pyridine ring positions makes the outcome of the bromination sensitive to reaction conditions. The formation of the desired 2-bromo isomer is a result of a complex interplay of these factors.
Q3: What are the most common brominating agents for this type of reaction?
Common brominating agents for aromatic compounds include molecular bromine (Br₂) and N-bromosuccinimide (NBS).[2] NBS is often favored as it can be easier to handle and can sometimes offer better selectivity.[2] The choice of brominating agent can significantly impact the reaction's outcome, including the ratio of mono- to di-brominated products.
Troubleshooting Guide: Minimizing Dibromination
This section addresses specific issues you may encounter during the synthesis and provides actionable solutions.
Problem 1: My reaction is producing a significant amount of dibrominated byproduct.
This is the most common issue. Several factors can contribute to over-bromination. Here’s a systematic approach to troubleshoot this problem:
Solution A: Re-evaluate Your Brominating Agent and Stoichiometry
-
Expert Insight: The reactivity of the brominating agent is paramount. While highly reactive systems can drive the reaction to completion quickly, they often sacrifice selectivity.
-
Recommendation: If you are using liquid bromine, especially with a strong Lewis acid catalyst, consider switching to N-bromosuccinimide (NBS). NBS provides a lower, more controlled concentration of bromine in the reaction mixture, which can favor monobromination.
-
Actionable Protocol: Carefully control the stoichiometry. Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents) to ensure complete consumption of the starting material without providing a large excess that would promote a second bromination.
Solution B: Optimize Reaction Temperature
-
Expert Insight: Higher temperatures increase reaction rates but can also decrease selectivity by providing enough energy to overcome the activation barrier for the second bromination.
-
Recommendation: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often beneficial to start the reaction at a lower temperature (e.g., 0-5 °C) during the addition of the brominating agent and then allow the reaction to slowly warm to room temperature or slightly above.
-
Actionable Protocol: Set up a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal balance between reaction time and selectivity.
Solution C: Choice of Solvent and Catalyst
-
Expert Insight: The solvent can influence the reactivity of the brominating species. A catalyst, while often necessary for activating the pyridine ring, can also increase the rate of the undesired second bromination.[1]
-
Recommendation: Solvents like glacial acetic acid or dichloromethane are commonly used.[2] If using a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), consider reducing its amount or exploring milder catalysts. In some cases, the reaction may proceed without a catalyst, albeit at a slower rate.
-
Actionable Protocol: If your current system uses a strong Lewis acid, try reducing the catalyst loading by half. Alternatively, explore reactions in a solvent like acetic acid which can also act as a catalyst.[2]
Problem 2: The reaction is sluggish and gives a low yield of the monobrominated product.
While trying to control dibromination, you might encounter incomplete conversion of your starting material.
Solution: Gradual Increase in Activation
-
Expert Insight: The pyridine ring is electron-deficient and requires activation for electrophilic substitution.[1] Finding the right balance of activation is key.
-
Recommendation: If the reaction is too slow, a modest increase in temperature or a slight increase in the amount of a mild catalyst may be necessary.
-
Actionable Protocol: If you are running the reaction at room temperature without a catalyst, try gently heating the mixture to 40-50 °C. If a catalyst is already in use, a small incremental increase in its concentration could be beneficial. Always monitor the reaction progress closely by TLC or LC-MS to avoid overshooting to the dibrominated product.
Data Summary: Impact of Reaction Conditions on Selectivity
The following table summarizes how different reaction parameters can influence the ratio of the desired this compound to the undesired dibrominated byproduct.
| Parameter | Condition A (High Dibromination Risk) | Condition B (Improved Selectivity) | Rationale for Improved Selectivity |
| Brominating Agent | Liquid Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a lower, steady concentration of electrophilic bromine. |
| Stoichiometry | > 1.5 equivalents | 1.05 - 1.1 equivalents | Minimizes the availability of the brominating agent for a second reaction. |
| Temperature | > 60 °C | 0 °C to Room Temperature | Lower temperature increases the difference in activation energies between the first and second bromination. |
| Catalyst | Strong Lewis Acid (e.g., AlCl₃) | Weak Lewis Acid or No Catalyst | Reduces the electrophilicity of the bromine, thereby increasing selectivity. |
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic pathway and the competing reactions leading to the desired monobrominated product and the undesired dibrominated byproduct.
Caption: Reaction scheme for the bromination of 6-chloronicotinic acid.
Experimental Protocol: Selective Monobromination using NBS
This protocol is designed to favor the formation of this compound.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 6-chloronicotinic acid (1 equivalent) in glacial acetic acid.
-
Addition of Brominating Agent: Cool the solution to 0-5 °C using an ice bath. Add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into cold water. If a precipitate forms, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield pure this compound.
Troubleshooting Workflow
Use the following flowchart to diagnose and resolve issues with dibromination in your synthesis.
Caption: A step-by-step guide to troubleshooting excessive dibromination.
By carefully considering these factors and systematically optimizing your reaction conditions, you can successfully minimize the formation of dibrominated byproducts in the synthesis of this compound.
References
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Bromo-6-chloronicotinic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding catalyst deactivation in cross-coupling reactions involving 2-Bromo-6-chloronicotinic acid. Our goal is to equip you with the scientific rationale and practical solutions to overcome common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
Introduction: The Challenge of this compound
This compound is a valuable substrate in medicinal chemistry and materials science. However, its trifunctional nature—possessing two distinct halide leaving groups (Br and Cl), a pyridine nitrogen, and a carboxylic acid—presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. Catalyst deactivation is a frequent impediment to achieving high yields and reproducibility. This guide will dissect the primary causes of catalyst deactivation and provide systematic approaches to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for catalyst deactivation when using this compound?
A1: The main challenges arise from the substrate's inherent properties. The pyridine nitrogen and the carboxylic acid group can both act as catalyst poisons.[1] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or less active catalyst species.[2] Similarly, the carboxylic acid can be deprotonated by the base to form a carboxylate, which may chelate with the palladium, inhibiting its catalytic activity.[1]
Q2: My reaction is sluggish or stalls completely. What is the likely cause?
A2: A stalled reaction is often due to either inefficient oxidative addition or catalyst poisoning. The pyridine ring is electron-deficient, which can slow the initial oxidative addition of the Pd(0) catalyst to the C-Br or C-Cl bond.[1] Furthermore, as mentioned in A1, coordination of the pyridine nitrogen or the carboxylate to the palladium center can effectively shut down the catalytic cycle.
Q3: I am observing a significant amount of black precipitate in my reaction. What is it and is it a problem?
A3: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[3] Its formation is a classic sign of catalyst deactivation. While a small amount of color change is normal, excessive and rapid formation of palladium black indicates that the palladium complexes are unstable under the reaction conditions and are falling out of the catalytic cycle.[4] This is often a problem when using monodentate phosphine ligands that can lead to under-ligated, unstable palladium species, especially in the presence of strongly coordinating substrates like pyridines.[4]
Q4: Why do my reactions with this compound give inconsistent yields?
A4: Inconsistent yields can be due to a variety of factors, including catalyst deactivation, but also reagent quality and reaction setup. The purity of the this compound, the boronic acid (in Suzuki couplings), and the solvents is crucial. Boronic acids, for instance, are prone to degradation via protodeboronation, especially in the presence of water and strong bases.[5] Ensuring an inert atmosphere is also critical, as oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands.[2]
Q5: Should I target the C-Br or C-Cl bond for selective coupling?
A5: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. The oxidative addition to a C-Br bond is kinetically more favorable than to a C-Cl bond. This allows for selective mono-functionalization at the 2-position (C-Br) under carefully controlled conditions. Coupling at the C-Cl bond requires more forcing conditions, such as higher temperatures and more active catalyst systems.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered in cross-coupling reactions with this compound.
Problem 1: Low to No Conversion
Your reaction shows minimal or no formation of the desired product, with starting material remaining largely unconsumed.
Visualizing the Core Problem: The Catalytic Cycle and Its Inhibitors
Caption: Catalytic cycle and common deactivation pathways.
| Potential Cause | Scientific Rationale | Troubleshooting Steps & Solutions |
| Catalyst Poisoning by Pyridine Nitrogen | The lone pair on the pyridine nitrogen can coordinate to the palladium center, forming a stable complex that is catalytically inactive or has significantly reduced activity.[2] | 1. Ligand Selection: Switch to bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyridine nitrogen. 2. Protecting Group Strategy: While less common for this substrate, in some cases, N-oxide formation prior to coupling can be considered, followed by deoxygenation. |
| Catalyst Inhibition by Carboxylic Acid | The carboxylic acid is deprotonated by the base, and the resulting carboxylate can act as a bidentate ligand, chelating to the palladium and forming a stable, inactive complex.[1] | 1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the cross-coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling is complete. 2. Base Selection: Use a weaker, non-coordinating inorganic base like K₃PO₄ or Cs₂CO₃ instead of stronger or organic bases.[6][7] |
| Inefficient Oxidative Addition | The C-Br and especially the C-Cl bonds in the electron-deficient pyridine ring can be challenging to activate, leading to a slow or non-existent oxidative addition step.[1] | 1. Use a More Active Catalyst System: Employ a combination of a palladium precursor like Pd₂(dba)₃ with a highly active, electron-rich, and bulky phosphine ligand (e.g., SPhos, XPhos).[1] 2. Increase Temperature: Cautiously increase the reaction temperature in increments of 10 °C. However, be aware that higher temperatures can also accelerate catalyst decomposition. |
| Poor Reagent Quality | Impurities in starting materials or solvents can poison the catalyst. Boronic acids can degrade over time. | 1. Purify Starting Materials: Ensure the this compound and the coupling partner are of high purity. 2. Use Fresh Reagents: Use a fresh bottle of boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester). 3. Solvent Purity: Use anhydrous, degassed solvents. |
Problem 2: Significant Formation of Side Products
Your reaction yields the desired product, but it is contaminated with significant amounts of homocoupled boronic acid (Ar'-Ar') or protodeboronated starting material (Ar'-H).
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for common side products.
| Side Product | Scientific Rationale | Troubleshooting Steps & Solutions |
| Homocoupling of Boronic Acid (Ar'-Ar') | This side reaction is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that couples two boronic acid molecules. | 1. Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[5] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the experiment. |
| Protodeboronation (Ar'-H) | The C-B bond of the boronic acid can be cleaved by protons, especially in the presence of water and a strong base. This is a common decomposition pathway for boronic acids.[5] | 1. Use a Milder Base: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] 2. Control Water Content: If possible, use anhydrous solvents. If an aqueous base is required, use the minimum amount necessary. 3. Use a Boronate Ester: Convert the boronic acid to a more stable pinacol or MIDA boronate ester. These are less susceptible to protodeboronation. |
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and anhydrous K₃PO₄ (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Note: If catalyst inhibition by the carboxylic acid is suspected, first protect it as a methyl or ethyl ester and use a non-aqueous solvent system.
References
side reactions of 2-Bromo-6-chloronicotinic acid under basic conditions
Welcome to the technical support center for 2-Bromo-6-chloronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you anticipate and resolve common side reactions encountered under basic conditions.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues you may encounter during your experiments with this compound in the presence of a base. Each problem is followed by a detailed explanation of the potential causes and step-by-step guidance for resolution.
Problem 1: My reaction is sluggish, and I'm recovering a significant amount of starting material.
Potential Cause: Insufficient activation of the carboxylic acid or inappropriate base selection.
Explanation of Causality:
For many reactions, such as amide bond formation, the carboxylic acid needs to be activated. Under basic conditions, the carboxylate anion is formed, which is a poor electrophile. If your goal is to perform a reaction at the carboxylic acid moiety, the choice of base and coupling agents is critical.
Troubleshooting Steps:
-
Pre-activation of the Carboxylic Acid: Instead of directly using a base with your amine or other nucleophile, consider converting the nicotinic acid to a more reactive intermediate first.
-
Acyl Chloride Formation: A common method is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1] Be aware that these reagents can generate acidic byproducts.[1]
-
Carbodiimide Coupling: Utilize coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (Hydroxybenzotriazole). This method is generally milder.[1]
-
-
Re-evaluate Your Base:
-
For Carboxylic Acid Reactions: If using a coupling agent, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to scavenge the acid produced during the reaction without competing with your primary nucleophile.
-
For SNAr Reactions: If your goal is a nucleophilic aromatic substitution at the 2- or 6-position, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) might be necessary to deprotonate your nucleophile.[2]
-
Problem 2: My major product is 2-Bromo-6-chloropyridine. What happened to my carboxylic acid group?
Potential Cause: Decarboxylation.
Explanation of Causality:
Pyridinecarboxylic acids with the carboxyl group at the 2-position (picolinic acids) are susceptible to decarboxylation, especially at elevated temperatures.[3][4] The reaction is thought to proceed through a zwitterionic intermediate where the pyridine nitrogen stabilizes the negative charge that develops on the ring as the C-C bond breaks.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for decarboxylation.
Problem 3: I'm observing a new, more polar byproduct on my TLC/LC-MS that doesn't correspond to my desired product.
Potential Cause: Hydrolysis of one or both halogen substituents.
Explanation of Causality:
The electron-withdrawing nature of the pyridine ring and the carboxylic acid group makes the 2- and 6-positions susceptible to nucleophilic aromatic substitution (SNAr). Under basic conditions, hydroxide ions (from water in your solvent or base) can act as nucleophiles, displacing the bromide or chloride to form a hydroxynicotinic acid derivative.[6][7]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents. If necessary, distill solvents over a suitable drying agent.
-
Handle hygroscopic bases (e.g., NaOH, KOH) in a glovebox or under an inert atmosphere.
-
-
Choice of Base:
-
If possible, use a non-hydroxide base. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like potassium carbonate (K₂CO₃) are often less prone to causing hydrolysis.[6]
-
-
Temperature Control:
-
Hydrolysis is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Problem 4: My NMR shows a complex mixture of isomers, and mass spectrometry indicates my desired product mass is present in multiple fractions.
Potential Cause: "Halogen Dance" or base-catalyzed aryl halide isomerization.
Explanation of Causality:
Under strongly basic conditions, particularly with superbases, halopyridines can undergo a "halogen dance" reaction.[8][9] This involves deprotonation of a ring proton followed by rearrangement to a more stable carbanion, which is then quenched to give an isomerized product. While less common than decarboxylation or hydrolysis, it is a possibility under harsh basic conditions.
Troubleshooting Steps:
-
Use a Milder Base: Avoid extremely strong bases like organolithiums or superbases unless specifically required for your transformation.
-
Lower the Temperature: These rearrangements are often kinetically controlled and can be suppressed at lower temperatures.
-
Modify the Substrate: If isomerization is a persistent issue, consider if a related substrate with a different substitution pattern might be more suitable for your synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction I should be concerned about when using this compound with a base?
A1: The most common and often unavoidable side reaction under basic conditions, especially with heating, is decarboxylation to yield 2-Bromo-6-chloropyridine.[3][4] This is due to the electronic stabilization provided by the pyridine nitrogen to the intermediate formed during the loss of CO₂.[5]
Q2: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution reaction?
A2: In general, for SNAr reactions on heteroaromatic rings, the reactivity of halogens follows the order F > Cl > Br > I. However, the position of the halogen is also critical. Both the 2- and 6-positions are activated by the ring nitrogen. In many cases, the reactivity difference between chloro and bromo at these positions can be subtle and influenced by the specific nucleophile and reaction conditions. It is advisable to conduct small-scale experiments to determine the selectivity for your particular system.
Q3: Can I perform a reaction at the 6-position (displacing the chlorine) without affecting the bromine at the 2-position?
A3: Achieving high selectivity can be challenging. However, it may be possible by carefully controlling the reaction conditions. For instance, some palladium-catalyzed cross-coupling reactions can be selective for bromide over chloride. Conversely, for SNAr, there might be a slight preference for displacement of one halogen over the other depending on the nucleophile and conditions. Empirical testing is the best approach.
Q4: How can I minimize the formation of byproducts when preparing an amide from this compound?
A4: To minimize byproducts during amide formation, it is best to avoid directly mixing the nicotinic acid, amine, and a strong base. The recommended approach is to use a standard peptide coupling protocol.
Recommended Protocol for Amide Synthesis:
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Add your amine (1.1 eq) and a coupling agent such as EDC (1.2 eq) or HATU (1.2 eq).
-
Add a non-nucleophilic organic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, proceed with a standard aqueous workup to remove the coupling byproducts and excess base.
Q5: What are the key safety considerations when working with this compound and its reactions?
A5: this compound is classified as a hazardous substance that can cause skin and eye irritation.[10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Reactions involving thionyl chloride or oxalyl chloride should be performed with extreme caution as they release toxic gases.[1] Consult the Safety Data Sheet (SDS) for detailed information.[10][11]
Mechanistic Insights: Visualizing Side Reactions
To better understand the underlying chemistry, the following diagrams illustrate the mechanisms of the two most common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. fishersci.com [fishersci.com]
- 11. Page loading... [guidechem.com]
Technical Support Center: Purification of 2-Bromo-6-chloronicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-Bromo-6-chloronicotinic acid. This document is designed for researchers, chemists, and drug development professionals who require this key building block in its highest possible purity. We will address common challenges encountered during its purification, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude this compound largely depends on its synthetic route. Common synthesis involves the bromination of a 6-chloronicotinic acid precursor. Potential impurities include:
-
Unreacted Starting Materials: Residual 6-chloronicotinic acid or its precursors.
-
Over-Brominated Byproducts: Such as dibrominated nicotinic acid species, which can form if the reaction conditions are too harsh or the stoichiometry is not carefully controlled.[1]
-
Isomeric Impurities: Depending on the directing effects of the substituents, small amounts of other bromo-chloro-nicotinic acid isomers might form.
-
Residual Reagents and Solvents: Acids (like acetic acid) or brominating agents (like N-Bromosuccinimide) may carry over from the synthesis.[2]
-
Degradation Products: Colored, often polymeric, impurities can arise from minor decomposition, especially if the reaction was conducted at elevated temperatures.[2]
Q2: What is the most common and effective method for purifying this compound on a lab scale?
For lab-scale quantities, recrystallization is the most robust and widely used technique for purifying solid organic compounds like this compound.[1] The principle of recrystallization is based on the difference in solubility of the desired compound and its impurities in a specific solvent at varying temperatures.[3] An ideal solvent will dissolve the compound well at its boiling point but poorly at low temperatures (e.g., 0-4 °C), while impurities remain either highly soluble or insoluble at all temperatures.[4] For highly impure samples or to separate structurally similar compounds, column chromatography on silica gel may be necessary.[1]
Q3: How can I accurately assess the purity of my this compound?
A multi-faceted approach is recommended for purity validation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify organic impurities. The proton NMR of a pure sample should show clean signals with the correct integration values and coupling constants.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity by separating the main compound from trace impurities.[7][8]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.[3] The reported melting point for a related isomer, 5-Bromo-6-chloronicotinic acid, is in the range of 166-168°C.[5]
Q4: My product is a persistent off-white or yellow color. What causes this and how can I fix it?
A persistent color often indicates the presence of trace amounts of highly colored, typically conjugated or polymeric, impurities. These can sometimes form from side reactions or slight degradation of the material.
Solution: This issue can often be resolved by treating a solution of the crude product with activated charcoal during the recrystallization process.[2] The activated charcoal, with its high surface area, adsorbs these colored impurities. The charcoal is then removed by hot gravity filtration before the solution is cooled to induce crystallization.[3]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Scenario 1: Low Purity by NMR/HPLC After Initial Work-up
-
Problem: Analytical data shows significant levels of starting material or side-products (e.g., dibrominated species).
-
Underlying Cause: The initial work-up (e.g., precipitation by pouring the reaction mixture into water) was insufficient to remove soluble or co-precipitating impurities.[2] A more selective purification technique is required.
-
Solution: A carefully executed recrystallization is the primary solution. The choice of solvent is critical for selectively crystallizing the desired product while leaving impurities behind in the mother liquor.
Caption: General workflow for purification via recrystallization.
Data Table 1: Recrystallization Solvent Selection Guide
| Solvent System | Type | Suitability & Rationale |
| Ethanol/Water | Polar Protic Pair | Highly Recommended. The compound has good solubility in hot ethanol. Water is then added as an anti-solvent to decrease solubility and induce crystallization upon cooling. This is effective for moderately polar compounds.[2] |
| Ethyl Acetate/Hexanes | Polar Aprotic / Non-polar Pair | Good for compounds with intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexanes as the anti-solvent until the solution becomes turbid.[1] |
| Methanol | Polar Protic | Can be effective, but this compound might be too soluble even at low temperatures, leading to poor recovery. Small-scale tests are crucial.[2] |
| Acetic Acid | Polar Protic | Often used as a reaction solvent. The product may be sparingly soluble at room temperature, making it a potential recrystallization solvent, though removal can be difficult.[2] |
Scenario 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Problem: Instead of forming solid crystals, the product separates as a super-cooled liquid (an oil) upon cooling.
-
Underlying Cause:
-
High Impurity Level: Impurities can disrupt the crystal lattice formation, acting as a "eutectic mixture."
-
Supersaturation: The solution is too concentrated, or cooling is too rapid, preventing orderly crystal growth.[9]
-
Incorrect Solvent Polarity: The chosen solvent may not be ideal for promoting crystallization of your specific compound.
-
-
Step-by-Step Solutions:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution. This provides a template for crystallization to begin.
-
Cool Slowly: Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Scenario 3: Broad Melting Point Range
-
Problem: The purified solid melts over a range greater than 2 °C.
-
Underlying Cause: This is a classic indicator of impurity. The two most likely culprits are:
-
Chemical Impurities: The recrystallization did not sufficiently remove all byproducts or starting materials.
-
Residual Solvent: The crystals were not dried adequately and still contain trapped solvent molecules, which will depress and broaden the melting point.
-
-
Solutions:
-
Re-crystallize: Perform a second recrystallization, perhaps using a different solvent system from Table 1.
-
Thorough Drying: Dry the crystals under high vacuum for several hours, possibly with gentle heating (well below the melting point), to remove all traces of residual solvent.
-
Part 3: Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound (Ethanol/Water System)
This protocol describes a representative procedure for purifying crude this compound.
Objective: To obtain high-purity crystalline this compound, free from colored impurities and reaction byproducts.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional)
-
Erlenmeyer flasks, hot plate, magnetic stirrer, Büchner funnel, vacuum flask
Procedure:
-
Dissolution: Place the crude solid into an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid at a gentle boil.[3]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal (approx. 1-2% of the solute mass). Re-heat the mixture to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot gravity filtration using fluted filter paper into a pre-warmed clean flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[3]
-
Induce Crystallization: To the clear, hot ethanolic solution, add hot deionized water dropwise while swirling until the solution just begins to turn cloudy (turbid). This is the saturation point. Add a few more drops of hot ethanol to make the solution clear again.[3]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.[4]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly in a vacuum oven or desiccator to remove all residual solvent.
Protocol 2: Purity Assessment by ¹H NMR
-
Sample Preparation: Dissolve a small amount of the dried, purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. A pure sample of this compound should exhibit two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These should appear as doublets due to coupling. The carboxylic acid proton will appear as a broad singlet, often far downfield.
-
Interpretation: Integrate the aromatic signals. The ratio should be 1:1. Check for any small, unidentifiable peaks in the spectrum. The absence of peaks corresponding to starting materials or other known impurities is a strong indicator of high purity.
Part 4: Visual Summaries
Decision Tree for Recrystallization Troubleshooting
Caption: Decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 5-Bromo-6-chloronicotinic acid | 29241-62-1 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1060815-61-3|this compound|BLD Pharm [bldpharm.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. m.youtube.com [m.youtube.com]
challenges in the scale-up of 2-Bromo-6-chloronicotinic acid reactions
Commencing Data Gathering
I'm starting by delving deep into Google, aiming to uncover all the common pitfalls, the core chemistry at play, and crucial safety aspects linked to scaling up 2-Bromo-6-chloronicotinic acid production. My goal is to paint a complete picture of the critical areas I need to focus on.
Expanding Research Scope
I've broadened my initial Google search to include patents and scientific literature, aiming to find successful scale-up strategies. I'm focusing on similar halogenated nicotinic acid derivatives for insights. My research now includes identifying recurring issues like impurity formation and thermal runaway risks. The technical support center's structure is forming, starting with an overview and moving to in-depth troubleshooting FAQs.
Developing Resource Structure
I'm now diving deep into the technical support center's framework. I'm focusing on creating clear, concise sections, starting with an overview and branching out into targeted FAQs. I'm building out troubleshooting decision trees for key issues, and am starting to sketch out the logical structure for the center, ensuring a smooth user experience.
Validation & Comparative
mass spectrometry fragmentation of 2-Bromo-6-chloronicotinic acid
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-6-chloronicotinic Acid: A Predictive Analysis
Introduction
This compound is a halogenated pyridine derivative. As a structural analogue of nicotinic acid (Vitamin B3), compounds within this class are of significant interest in pharmaceutical and agrochemical research. The precise structural characterization of such molecules is paramount for drug development, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) and tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the fragmentation behavior of this compound under electrospray ionization (ESI) and collision-induced dissociation (CID). In the absence of direct, published experimental spectra for this specific molecule, we will apply first principles of mass spectrometry, drawing upon established fragmentation patterns of aromatic carboxylic acids and halogenated compounds to construct a reliable, theoretical framework. This approach not only predicts the expected mass spectrum but also explains the chemical logic behind the fragmentation pathways, providing researchers with a robust guide for method development and data interpretation.
Part 1: The Molecular Ion Signature: Predicting the Isotopic Pattern
Before any fragmentation analysis, the first step is to identify the molecular ion cluster. Due to the presence of two polyisotopic halogens, bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), this compound will not produce a single molecular ion peak. Instead, it will generate a characteristic isotopic pattern that serves as a primary diagnostic tool.
The relative abundances of these isotopes are approximately:
-
Chlorine: 35Cl (75.8%) and 37Cl (24.2%), a ratio of roughly 3:1.[1]
-
Bromine: 79Br (50.7%) and 81Br (49.3%), a ratio of roughly 1:1.[1]
The molecular formula of this compound is C₆H₃BrClNO₂. The predicted molecular ion cluster will exhibit four major peaks corresponding to the different isotopic combinations.
| Isotopic Combination | Nominal Mass (Da) | Relative Abundance (Approx.) |
| 12C₆1H₃79Br35Cl16O₂ | 235 | (0.507 * 0.758) = 38.4% |
| 12C₆1H₃81Br35Cl16O₂ or 12C₆1H₃79Br37Cl16O₂ | 237 | (0.493 * 0.758) + (0.507 * 0.242) = 37.4% + 12.3% = 49.7% |
| 12C₆1H₃81Br37Cl16O₂ | 239 | (0.493 * 0.242) = 11.9% |
| (Note: Exact masses and abundances will vary slightly based on precise isotopic masses and instrument resolution. This table represents the expected pattern.) |
This distinctive M, M+2, and M+4 pattern is a hallmark of compounds containing one bromine and one chlorine atom and is a critical first check in spectral analysis.[1][2]
Part 2: A Robust Workflow for LC-MS/MS Analysis
To probe the fragmentation of this compound, a reversed-phase liquid chromatography system coupled to a tandem mass spectrometer via an electrospray ionization source is the method of choice. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+ with minimal in-source fragmentation, making it ideal for selecting a specific precursor ion for subsequent CID.[3][4]
Experimental Protocol: LC-ESI-MS/MS
-
Sample Preparation: Dissolve the reference standard in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of ~1 µg/mL.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier is crucial for promoting protonation in positive ion mode ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes. This ensures the compound elutes as a sharp peak.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The pyridine nitrogen and carboxylic acid group can be protonated.
-
Precursor Ion Selection: Select the most abundant isotopic peak of the protonated molecule, [M+H]+, which would be m/z 238 (corresponding to the 79Br and 35Cl isotopologue).
-
Collision Gas: Argon at a pressure of 1-2 mTorr.
-
Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV). This is a critical parameter; lower energies may only induce the most facile fragmentations (like decarboxylation), while higher energies will reveal more complex, secondary fragmentations.[5][6]
-
Mass Analyzer: A triple quadrupole or Q-TOF instrument is ideal for this type of analysis.
-
Workflow Diagram
Caption: LC-MS/MS workflow for fragmentation analysis.
Part 3: Predicted Fragmentation Pathways
Upon collision with neutral gas molecules in the collision cell, the internal energy of the [M+H]+ ion increases, leading to bond cleavage.[5] For this compound, several competing fragmentation pathways are predicted.
Primary Fragmentation Pathways
The initial fragmentation events are expected to involve the most labile parts of the molecule: the carboxylic acid group and the carbon-halogen bonds.
-
Pathway A: Decarboxylation (Loss of CO₂) : This is a classic fragmentation pathway for aromatic carboxylic acids.[7] The loss of a neutral 44 Da fragment (CO₂) is highly favorable.
-
[M+H]+ (m/z 238) → [M+H - CO₂]+ (m/z 194) + CO₂
-
-
Pathway B: Loss of Water (H₂O) : Another common fragmentation for carboxylic acids involves the loss of water (18 Da).
-
[M+H]+ (m/z 238) → [M+H - H₂O]+ (m/z 220) + H₂O
-
-
Pathway C: Halogen Loss : Direct cleavage of the C-Br or C-Cl bond can occur, though this is often less favorable than the loss of small neutral molecules in ESI-CID. Loss of HBr or HCl is also possible.
-
Loss of HBr: [M+H]+ (m/z 238) → [C₆H₃ClNO]+ (m/z 157) + HBr
-
Loss of HCl: [M+H]+ (m/z 238) → [C₆H₃BrNO]+ (m/z 201) + HCl
-
Fragmentation Cascade Diagram
The primary fragments can undergo further dissociation at higher collision energies, leading to a cascade of product ions. The most significant cascade is predicted to originate from the decarboxylated ion (m/z 194).
Caption: Predicted major fragmentation pathways for [M+H]+.
Secondary Fragmentation Analysis
-
From the [M+H - CO₂]+ ion (m/z 194): This ion, 2-bromo-6-chloropyridine, is expected to be a major fragment. Its subsequent fragmentation will involve the loss of the halogens.
-
Loss of a bromine radical (Br•): m/z 194 → m/z 114 ([C₅H₃NCl]+). This fragment will still show a 3:1 isotopic pattern for chlorine.
-
Loss of a chlorine radical (Cl•): m/z 194 → m/z 159 ([C₅H₃NBr]+). This fragment will show a 1:1 isotopic pattern for bromine.
-
-
From the m/z 114 and m/z 159 ions: These ions can further fragment by losing the remaining halogen as HX (HCl or HBr), leading to the pyridyl cation.
-
m/z 114 → m/z 78 ([C₅H₄N]+) by loss of HCl.
-
m/z 159 → m/z 78 ([C₅H₄N]+) by loss of HBr. The fragment at m/z 78 is a characteristic ion for the pyridine ring and its presence would strongly support the proposed fragmentation scheme.[8]
-
Part 4: Data Summary and Comparative Insights
To effectively utilize this predictive guide, the experimental data should be compared against the summarized predictions below.
Table of Predicted Fragment Ions
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Key Diagnostic Feature |
| 238 | 220 | H₂O (18 Da) | Acylium ion | Retains Br/Cl isotopic pattern |
| 238 | 194 | CO₂ (44 Da) | 2-bromo-6-chloropyridinium | Major Fragment. Retains Br/Cl pattern |
| 194 | 159 | Cl• (35 Da) | 2-bromopyridinium | 1:1 Br isotopic pattern |
| 194 | 114 | Br• (79 Da) | 6-chloropyridinium | 3:1 Cl isotopic pattern |
| 159 | 78 | HBr (81 Da) | Pyridinium | Loss of Br pattern |
| 114 | 78 | HCl (36 Da) | Pyridinium | Loss of Cl pattern |
| (Note: m/z values correspond to the lightest isotopologue for simplicity) |
Comparison with Alternative Methods
-
Electron Ionization (EI): While a classic MS technique, EI is a "hard" ionization method that deposits significant energy into the molecule. For this compound, EI would likely cause extensive and immediate fragmentation, making it difficult to identify the molecular ion.[9][10] The resulting spectrum would be a complex fingerprint, useful for library matching but less informative for systematic structural elucidation compared to the controlled, sequential fragmentation offered by ESI-MS/MS.
-
Negative Ion Mode (ESI-): Analysis in negative ion mode could also be viable. The molecule would deprotonate at the carboxylic acid to form the [M-H]- ion. Fragmentation would likely proceed via a prominent loss of CO₂ to yield a negatively charged 2-bromo-6-chloropyridine anion. Comparing positive and negative ion mode data can provide complementary structural information.
Conclusion
This guide presents a comprehensive, predictive framework for the mass spectrometric fragmentation of this compound using LC-ESI-MS/MS. By applying fundamental principles, we have outlined the expected isotopic signature of the molecular ion and proposed the most probable fragmentation pathways under collision-induced dissociation. The key predicted transformations include a primary loss of carbon dioxide, followed by sequential losses of the bromine and chlorine atoms, ultimately leading to the characteristic pyridinium ion at m/z 78. This predictive model serves as a powerful tool for researchers, enabling them to design robust analytical methods, anticipate spectral features, and confidently interpret experimental data for the structural confirmation of this and structurally related compounds.
References
- 1. whitman.edu [whitman.edu]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. bevital.no [bevital.no]
- 4. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. massbank.eu [massbank.eu]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. people.whitman.edu [people.whitman.edu]
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-6-chloronicotinic Acid
Introduction
2-Bromo-6-chloronicotinic acid is a pivotal heterocyclic building block in the synthesis of complex pharmaceutical and agrochemical compounds. Its defined structure, featuring bromine and chlorine atoms, offers versatile handles for cross-coupling and other synthetic transformations. The purity of this starting material is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and yield of the final product.[1] Impurities, even at trace levels, can lead to downstream reaction failures, the formation of toxic byproducts, or compromised stability of the active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of the primary analytical methodologies for the purity assessment of this compound. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering researchers to select and implement the most appropriate analytical strategy for their specific needs—from routine quality control to comprehensive impurity profiling.
Logical Framework for Method Selection
The selection of an analytical technique is dictated by the specific question being asked. Are you performing a routine quality check on a known batch, or are you identifying an unknown peak in a chromatogram from a stressed stability sample? The following decision-making framework illustrates a logical approach to selecting the optimal method.
References
A Comparative Guide to the Reactivity of 2-Bromo-6-chloronicotinic Acid and 2,6-dichloronicotinic Acid for Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is paramount to the efficient synthesis of complex molecular targets. Halogenated nicotinic acids are pivotal building blocks, offering multiple reaction handles for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-Bromo-6-chloronicotinic acid and 2,6-dichloronicotinic acid. By examining their performance in cornerstone reactions such as palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, we aim to equip chemists with the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Tale of Two Halogens on a Pyridine Core
The intrinsic chemical behavior of this compound and 2,6-dichloronicotinic acid is dictated by the distinct electronic and steric properties of the bromine and chlorine substituents at the C2 and C6 positions of the electron-deficient pyridine ring. The presence of the carboxylic acid at C3 and the pyridine nitrogen further influences the reactivity of these positions. This guide will dissect these differences through the lens of two major classes of synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Hierarchy
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the nature of the carbon-halogen bond is the primary determinant of reactivity. The generally accepted trend for the ease of oxidative addition of a palladium(0) catalyst to an aryl halide is I > Br > OTf > Cl.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[3] When comparing our two substrates, this compound is expected to exhibit significantly higher reactivity at the C2 position compared to the C2 chlorine of 2,6-dichloronicotinic acid. This allows for selective mono-functionalization of the bromo-chloro derivative under carefully controlled conditions.
Key Insights:
-
Chemoselectivity: In this compound, the C-Br bond will preferentially undergo oxidative addition, leaving the C-Cl bond intact. This provides a strategic advantage for sequential cross-coupling reactions.
-
Reaction Conditions: The coupling of 2,6-dichloronicotinic acid will likely require more forcing conditions, such as higher temperatures, longer reaction times, and the use of more sophisticated catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields to its bromo-chloro counterpart.[2]
Table 1: Predicted Performance in Suzuki-Miyaura Cross-Coupling
| Feature | This compound | 2,6-dichloronicotinic acid | Rationale |
| Reactivity at C2 | High | Moderate | C-Br bond is weaker and more susceptible to oxidative addition than the C-Cl bond. |
| Selectivity | High for C-Br coupling | N/A (two identical C-Cl bonds) | Significant difference in C-X bond energies allows for selective reaction at the C-Br position. |
| Typical Conditions | Milder temperatures (e.g., 80-100 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄).[4] | Higher temperatures, specialized ligands (e.g., Buchwald ligands) may be necessary.[2] | To overcome the higher activation energy for C-Cl bond cleavage. |
| Potential Yields | Good to excellent for mono-arylation at C2. | Moderate to good, often lower than the bromo-analogue under identical conditions. | Reflects the inherent difference in reactivity. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine the nicotinic acid derivative (1.0 eq.), the desired boronic acid (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene).
-
Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Upon completion, cool the reaction to room temperature, dilute with water, and acidify with an aqueous acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a powerful method for C-N bond formation, follows a similar reactivity trend to the Suzuki-Miyaura coupling.[5] Consequently, this compound is the more reactive substrate for amination at the C2 position. This allows for the selective introduction of an amine at the bromo-position while preserving the chloro-substituent for subsequent transformations.
Key Insights:
-
Selective Mono-amination: The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective mono-amination at the C2 position.
-
Catalyst Choice: While standard Buchwald-Hartwig conditions may suffice for the bromo-derivative, the amination of 2,6-dichloronicotinic acid often necessitates the use of more active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition of the C-Cl bond.[6]
Table 2: Predicted Performance in Buchwald-Hartwig Amination
| Feature | This compound | 2,6-dichloronicotinic acid | Rationale |
| Reactivity at C2 | High | Moderate | Lower C-Br bond dissociation energy facilitates oxidative addition. |
| Selectivity | High for C-Br amination | N/A | Preferential reaction at the more labile C-Br bond. |
| Typical Conditions | Standard Buchwald-Hartwig conditions.[7] | Often requires more advanced ligands and potentially higher temperatures.[6] | To overcome the stronger C-Cl bond. |
| Potential Yields | Good to excellent for mono-amination at C2. | Moderate to good, generally lower than the bromo-analogue under identical conditions. | Reflects the difference in C-X bond reactivity. |
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
Nucleophilic aromatic substitution (SNAr) on electron-deficient rings like pyridine proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[8] In this reaction, the rate-determining step is typically the nucleophilic attack. The reactivity is governed by the ability of the leaving group to stabilize the developing negative charge in the transition state, which correlates with its electronegativity. Therefore, the generally accepted reactivity order for halogens in SNAr is F > Cl > Br > I.
This presents a reversal of the reactivity observed in palladium-catalyzed cross-coupling reactions. Consequently, the chlorine atoms in 2,6-dichloronicotinic acid are expected to be more susceptible to nucleophilic displacement than the bromine atom in this compound, assuming the chlorine at C6 in the latter has comparable reactivity.
Key Insights:
-
Reactivity Trend: 2,6-dichloronicotinic acid is predicted to be more reactive towards nucleophiles in an SNAr reaction than this compound at the halogenated positions.
-
Regioselectivity: In 2,6-dihalonicotinic acids, nucleophilic attack can occur at either the C2 or C6 position. The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on 2,6-dichloronicotinic acid have shown that alkoxides can selectively substitute the chlorine at the C6 position.[9] In the case of this compound, the more electronegative chlorine at C6 would be the preferred site of nucleophilic attack.
Table 3: Predicted Performance in Nucleophilic Aromatic Substitution (SNAr)
| Feature | This compound | 2,6-dichloronicotinic acid | Rationale |
| Reactivity | Moderate (at C6-Cl) | High (at C2-Cl and C6-Cl) | Chlorine is a better leaving group than bromine in SNAr due to its higher electronegativity. |
| Selectivity | Preferential attack at the C6-Cl position. | Can be regioselective depending on conditions.[9] | The C-Cl bond is more polarized and thus more electrophilic. |
| Typical Conditions | Can require heating with strong nucleophiles.[10] | May proceed under milder conditions compared to the bromo-chloro analogue. | Reflects the higher intrinsic reactivity of the C-Cl bond in SNAr. |
| Potential Yields | Good, with selectivity for the C6 position. | Good to excellent. | The higher reactivity of the C-Cl bond generally leads to better yields. |
Diagram: SNAr Reaction Mechanism
General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Strategic Recommendations
The choice between this compound and 2,6-dichloronicotinic acid is a strategic one that should be guided by the desired synthetic outcome.
-
For selective mono-functionalization via palladium-catalyzed cross-coupling , this compound is the superior choice, offering a reliable handle for introducing diversity at the C2 position while retaining the C6 chlorine for subsequent transformations.
-
For nucleophilic aromatic substitution reactions , 2,6-dichloronicotinic acid will generally exhibit higher reactivity, potentially allowing for milder reaction conditions and improved yields. In this compound, the C6-chloro position is the more likely site of nucleophilic attack.
By understanding these fundamental reactivity principles, chemists can strategically design synthetic routes that leverage the distinct chemical personalities of these valuable building blocks, ultimately accelerating the discovery and development of new medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Aryl-6-Chloronicotinic Acids
Introduction: The Significance of 2-Aryl-6-Chloronicotinic Acids
2-Aryl-6-chloronicotinic acids and their derivatives are pivotal structural motifs in modern medicinal chemistry and materials science. Their presence in a multitude of biologically active compounds, ranging from anti-inflammatory drugs to potent kinase inhibitors, underscores the critical need for efficient and versatile synthetic routes. The strategic placement of an aryl group at the 2-position and a chlorine atom at the 6-position of the nicotinic acid core provides a synthetically versatile handle for further molecular elaboration, making these compounds highly sought-after intermediates in drug discovery and development.
This guide provides an in-depth technical comparison of established and emerging methodologies for the synthesis of 2-aryl-6-chloronicotinic acids. We will move beyond a simple recitation of protocols to explore the underlying mechanistic principles, comparative performance, and practical considerations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in selecting the optimal synthetic strategy for their specific research needs.
The Traditional Approach: Challenges and Limitations
Historically, the synthesis of 2-arylpyridines relied on classical methods that often involved harsh reaction conditions, limited functional group tolerance, and multi-step sequences with moderate overall yields. While foundational, these methods are often supplanted in modern synthesis by more efficient cross-coupling strategies. For the specific case of 2-aryl-6-chloronicotinic acids, early palladium-catalyzed cross-coupling reactions, while effective, often required high catalyst loadings, elevated temperatures, and were sensitive to steric hindrance on the coupling partners. These limitations spurred the development of more robust and versatile catalytic systems.
Modern Alternatives: A Comparative Analysis
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of biaryl compounds, including 2-aryl-6-chloronicotinic acids. Here, we compare three prominent modern alternatives: the Suzuki-Miyaura coupling, the Negishi coupling, and the more recent direct C-H arylation.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of 2-arylpyridines due to the operational simplicity, the commercial availability and stability of boronic acid reagents, and the generally mild reaction conditions.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organic halide.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the aryl group from the organoboron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[3] The presence of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Performance and Considerations: For the synthesis of 2-aryl-6-chloronicotinic acids, the Suzuki-Miyaura coupling offers a reliable and high-yielding approach. Regioselective coupling at the C2 position of 2,6-dichloronicotinic acid derivatives can be achieved, often directed by a coordinating group like an amide.[4] However, challenges can arise. The basic reaction conditions may not be suitable for substrates with base-sensitive functional groups.[5] Furthermore, the synthesis of sterically hindered biaryls can be sluggish, and the removal of boron-containing byproducts can sometimes be problematic.
The Negishi Coupling: Enhanced Reactivity and Tolerance
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organoboron counterparts.[6] This heightened reactivity often translates to milder reaction conditions, faster reaction times, and a broader substrate scope, particularly for challenging couplings.[7]
Mechanistic Rationale:
Similar to the Suzuki coupling, the Negishi reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The key difference lies in the transmetalation step, where the organozinc reagent readily transfers its organic group to the palladium center without the need for a base.[8] This contributes to the reaction's excellent functional group tolerance.[9]
Caption: Catalytic cycle of the Negishi coupling.
Performance and Considerations: The Negishi coupling is particularly advantageous for the synthesis of 2-arylpyridines when dealing with sterically demanding substrates or those bearing sensitive functional groups.[9] The primary drawback of this method is the moisture and air sensitivity of the organozinc reagents, which necessitates the use of anhydrous and anaerobic reaction conditions.[6] However, the development of protocols for the in situ generation of organozinc reagents and the availability of stabilized organozinc compounds have mitigated some of these challenges.[1]
Direct C-H Arylation: A Greener, More Atom-Economical Approach
Direct C-H arylation represents a paradigm shift in cross-coupling chemistry, as it obviates the need for pre-functionalized organometallic reagents.[5][10] In this approach, a C-H bond on the pyridine ring is directly coupled with an aryl halide, leading to a more atom-economical and environmentally friendly process.
Mechanistic Rationale:
The mechanism of direct C-H arylation can vary depending on the specific catalytic system but often involves a concerted metalation-deprotonation (CMD) pathway.[11] In this process, the palladium catalyst coordinates to the pyridine and facilitates the cleavage of a C-H bond, often with the assistance of a base or a ligand. The resulting palladacycle then undergoes reductive elimination with an aryl halide to form the desired product.
Caption: General workflow for direct C-H arylation.
Performance and Considerations: Direct C-H arylation offers significant advantages in terms of step economy and waste reduction. However, controlling regioselectivity can be a challenge, particularly in polysubstituted pyridines. For 2-chloronicotinic acid, the electronic nature of the substituents can influence the site of C-H activation. The development of highly selective catalyst systems is an active area of research, and while promising, this method may require more optimization compared to the more established Suzuki and Negishi couplings.[12]
Quantitative Performance Comparison
To provide a clear and objective comparison, the following table summarizes typical experimental data for the synthesis of 2-arylpyridine derivatives using the discussed methodologies. It is important to note that direct comparisons can be challenging due to variations in substrates and specific reaction conditions reported in the literature. The data presented here are representative examples for similar transformations.
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Direct C-H Arylation |
| Starting Materials | 2,6-Dichloronicotinamide, Arylboronic Acid | 2-Chloropyridine, Arylzinc Halide | Pyridine N-oxide, Aryl Bromide |
| Catalyst System | PXPd2 / K₂CO₃[4] | Pd(OAc)₂ / SPhos | Pd(OAc)₂ / K₂CO₃ |
| Solvent | Methanol[4] | THF | DMAc[10] |
| Temperature | 65 °C[4] | Room Temperature to 65 °C[13] | 110 °C[14] |
| Reaction Time | 1-4 hours[4] | 2-12 hours[13] | 24 hours[14] |
| Typical Yield | 85-98%[4] | 70-95%[13] | 60-85%[10] |
| Functional Group Tolerance | Good (sensitive to strong bases) | Excellent | Good to Excellent |
| Operational Complexity | Moderate (stable reagents) | High (air/moisture sensitive reagents) | Moderate to High (requires optimization) |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,6-Dichloronicotinamide
This protocol is adapted from the work of Yang et al. for the regioselective synthesis of 2-aryl-6-chloronicotinamides.[4]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloronicotinamide (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., PXPd2, 1-2 mol%) followed by reagent-grade methanol (5 mL).
-
Reaction: Heat the reaction mixture to 65 °C and stir vigorously for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-aryl-6-chloronicotinamide. Subsequent hydrolysis will yield the corresponding nicotinic acid.
Protocol 2: Negishi Coupling of a 2-Chloropyridine Derivative
This general protocol is based on established procedures for the Negishi coupling of halopyridines.[13][15]
-
Preparation of Organozinc Reagent (if not commercially available):
-
Activate zinc dust by stirring with 1,2-dibromoethane in THF, followed by washing with THF.
-
To a suspension of the activated zinc in anhydrous THF under argon, add a solution of the aryl bromide or iodide (1.1 mmol) in anhydrous THF. Stir at room temperature until the formation of the organozinc reagent is complete.
-
-
Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve the 2-chloro-6-substituted-nicotinic acid derivative (1.0 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., SPhos, 4-10 mol%) in anhydrous THF (5 mL).
-
Coupling: To the catalyst mixture, add the freshly prepared organozinc reagent solution via cannula at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-65 °C for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Direct C-H Arylation of a Pyridine N-oxide
This protocol is a representative procedure for the direct arylation of pyridine N-oxides.[10][14]
-
Reaction Setup: In a sealable reaction tube, combine the 6-chloronicotinic acid N-oxide (1.0 mmol), the aryl bromide (1.5 mmol), palladium(II) acetate (5 mol%), a suitable ligand (if required), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL).
-
Reaction: Seal the tube and heat the mixture to 110-140 °C for 24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification and Deprotection: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude 2-aryl-6-chloronicotinic acid N-oxide by column chromatography. The N-oxide can then be removed by reduction (e.g., with PCl₃ or H₂/Pd) to yield the final product.
Conclusion and Future Outlook
The synthesis of 2-aryl-6-chloronicotinic acids has evolved significantly, with modern palladium-catalyzed cross-coupling reactions offering a powerful toolkit for researchers.
-
Suzuki-Miyaura coupling remains the go-to method for many applications due to its operational simplicity and the stability of its reagents.
-
Negishi coupling provides a superior alternative when dealing with sensitive functional groups or sterically challenging substrates, albeit with the requirement of more stringent reaction conditions.
-
Direct C-H arylation is the most atom-economical and environmentally benign approach, and while it holds immense promise, it often requires more extensive optimization to achieve high yields and regioselectivity.
The choice of the optimal synthetic route will invariably depend on the specific requirements of the target molecule, including the nature of the substituents, the desired scale of the reaction, and the available laboratory resources. As catalyst technology continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for the synthesis of this important class of compounds, further empowering innovation in drug discovery and materials science.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Simple Access to 2-Arylpyridines - ChemistryViews [chemistryviews.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Cross-Coupling Reactions of 2-Bromo-6-chloronicotinic Acid: A Comparative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science.[1] Among these, substituted nicotinic acids are privileged structures. This guide provides an in-depth comparative analysis of the three most prevalent palladium-catalyzed cross-coupling methods—Suzuki-Miyaura, Stille, and Sonogashira—for the selective functionalization of 2-Bromo-6-chloronicotinic acid. Our focus will be on providing a nuanced understanding of the expected yields and the chemical principles that govern them, empowering you to make informed decisions in your synthetic strategies.
The Substrate: this compound
The subject of our analysis, this compound, presents a fascinating challenge in regioselective synthesis. The pyridine ring is substituted with two different halogen atoms at the C2 and C6 positions, and a carboxylic acid at C3. The inherent differences in the carbon-halogen bond strengths and the electronic nature of the pyridine ring, further influenced by the carboxylic acid group, dictate the outcome of cross-coupling reactions.
The Fundamental Principle: Reactivity of C-Br vs. C-Cl
In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical and often rate-determining step.[2] The generally accepted order of reactivity for halogens is I > Br > OTf > Cl.[2] This trend is primarily governed by the carbon-halogen bond dissociation energies; the weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[2] This fundamental principle forms the basis of our comparative analysis.
Comparative Yield Analysis: A Predictive Framework
While specific, directly comparable experimental data for the cross-coupling of this compound across all three methods is not extensively documented in a single source, we can construct a robust predictive framework based on the established principles of reactivity and data from analogous systems. The following table summarizes the expected yields for the monosubstitution at the more reactive C2-Br position.
| Cross-Coupling Method | Coupling Partner | Typical Catalyst System | Expected Yield (at C2-Br) | Key Considerations |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Excellent (85-95%) | Mild conditions, commercially available and stable reagents. The carboxylic acid may require protection or careful choice of base to avoid side reactions. |
| Stille | Organostannane | Pd(PPh₃)₄ | Good to Excellent (80-90%) | Tolerant to a wide range of functional groups. Toxicity of tin reagents is a significant drawback. |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N) | Good to Excellent (75-90%) | Mild conditions, but requires a copper co-catalyst which can sometimes lead to alkyne homocoupling. |
Note: The expected yields are estimates based on reactions with similar substrates and the known reactivity patterns. Actual yields may vary depending on the specific coupling partner and optimized reaction conditions.
Mechanistic Insights: The "Why" Behind the Yields
Understanding the catalytic cycles of these reactions is paramount to troubleshooting and optimization. The following diagrams illustrate the generally accepted mechanisms.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. A key step is the activation of the boronic acid by a base to form a more nucleophilic boronate species, which then undergoes transmetalation.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannanes as coupling partners. A key advantage is the stability and functional group tolerance of the organotin reagents, though their toxicity is a major concern.[3]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] It uniquely employs a dual catalytic system of palladium and copper.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
The Role of the Carboxylic Acid Group
The presence of the carboxylic acid at the C3 position can influence the reaction in several ways. It can be deprotonated by the base, forming a carboxylate anion. This anion can potentially coordinate to the palladium center, which may either be beneficial by acting as a directing group or detrimental by leading to catalyst inhibition. In some cases, protection of the carboxylic acid as an ester may be necessary to achieve optimal yields.[5] However, there is evidence that the carboxylate anion can act as a tunable directing group in the cross-coupling of dihalonicotinic acids, allowing for selective reactions.[6]
Experimental Protocols: A Starting Point for Your Research
The following are generalized protocols for the monosubstitution of this compound at the C2 position. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Acidify the aqueous layer with 1M HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
Protocol 2: Stille Coupling
Materials:
-
This compound (1.0 eq)
-
Organostannane (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous and degassed N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound and Pd(PPh₃)₄.
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M.
-
Add the organostannane via syringe.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.
-
Filter the mixture and extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous and degassed Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selective functionalization of this compound is a synthetically valuable transformation. Based on fundamental principles of reactivity, the Suzuki-Miyaura, Stille, and Sonogashira couplings are all expected to proceed with high regioselectivity at the more labile C2-Br position, affording good to excellent yields of the monosubstituted product. The choice of method will ultimately depend on the specific requirements of the synthesis, including the nature of the desired substituent, tolerance to functional groups, and considerations of reagent toxicity and cost. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this versatile building block.
References
- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold of 2-Bromo-6-chloronicotinic Acid: A Comparative Guide to the Biological Activity of its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and agrochemical research, the pyridine ring serves as a privileged scaffold, forming the core of numerous bioactive molecules. The strategic functionalization of this heterocycle can profoundly influence the pharmacological or biological properties of the resulting compounds. 2-Bromo-6-chloronicotinic acid is a particularly attractive starting material, offering multiple reactive sites for chemical modification. The presence of two distinct halogen atoms at the 2 and 6 positions, along with a carboxylic acid at the 3 position, allows for a diverse range of synthetic transformations, leading to novel compounds with potentially significant biological activities.
This guide provides a comparative analysis of the biological activities of compounds derived from the this compound scaffold. We will delve into their synthesis, explore their fungicidal and potential kinase inhibitory activities with supporting experimental data, and elucidate the underlying structure-activity relationships. Detailed experimental protocols are provided to facilitate further research and development in this promising area.
Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives
A prominent application of nicotinic acid derivatives is in the development of novel fungicides. By combining the nicotinamide moiety with a thiophene ring, researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives with potent fungicidal properties, particularly against cucumber downy mildew (Pseudoperonospora cubensis).[1][2] The this compound scaffold is an ideal starting point for accessing analogues with halogen substitutions on the pyridine ring, a feature that has been shown to be beneficial for activity.[3]
Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
The general synthetic route to these compounds involves a two-step process. First, the substituted nicotinic acid is converted to its more reactive acyl chloride. Subsequently, this intermediate is reacted with a substituted thiophen-2-amine to form the final N-(thiophen-2-yl) nicotinamide derivative.[1]
References
A Spectroscopic Comparison of 2-Bromo-6-chloronicotinic Acid and its Esters: A Guide for Researchers
In the landscape of pharmaceutical and materials science research, the functionalization of heterocyclic compounds is a cornerstone of molecular design. Among these, halogenated nicotinic acid derivatives serve as versatile building blocks. This guide provides an in-depth spectroscopic comparison of 2-Bromo-6-chloronicotinic acid and its corresponding methyl, ethyl, and propyl esters. Understanding the distinct spectroscopic signatures of these compounds is paramount for reaction monitoring, quality control, and structural elucidation in drug development and chemical synthesis.
This document will delve into the nuanced differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra between the parent acid and its ester derivatives. The causal relationships behind these spectral shifts will be explained, offering field-proven insights for researchers. Furthermore, a detailed, self-validating experimental protocol for the synthesis of these esters via Fischer esterification is provided, complete with visual aids to ensure clarity and reproducibility.
Molecular Structures and the Esterification Workflow
The conversion of this compound to its alkyl esters is a fundamental transformation that significantly alters the molecule's electronic and physical properties. This is reflected in their respective spectroscopic data.
Caption: General structures of this compound and its alkyl esters.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound and its methyl, ethyl, and propyl esters. It is important to note that while data for the parent acid and some related esters are available, a complete experimental dataset for this specific series is not readily found in the public domain. Therefore, some values are predicted based on established principles of spectroscopy and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the electronic environment of protons and carbons within a molecule. Upon esterification, the most significant changes are observed in the chemical shifts of the pyridine ring protons and the introduction of new signals corresponding to the alkyl chain of the ester.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound | Methyl Ester | Ethyl Ester | Propyl Ester |
| H-4 | ~8.3-8.5 (d) | ~8.2-8.4 (d) | ~8.2-8.4 (d) | ~8.2-8.4 (d) |
| H-5 | ~7.9-8.1 (d) | ~7.8-8.0 (d) | ~7.8-8.0 (d) | ~7.8-8.0 (d) |
| -COOH | ~10-13 (br s) | - | - | - |
| -OCH₃ | - | ~3.9 (s) | - | - |
| -OCH₂CH₃ | - | - | ~4.4 (q) | - |
| -OCH₂CH₂CH₃ | - | - | - | ~4.3 (t) |
| -OCH₂CH₃ | - | - | ~1.4 (t) | - |
| -OCH₂CH₂CH₃ | - | - | - | ~1.8 (sextet) |
| -OCH₂CH₂CH₃ | - | - | - | ~1.0 (t) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound | Methyl Ester | Ethyl Ester | Propyl Ester |
| C-2 | ~145 | ~144 | ~144 | ~144 |
| C-3 | ~130 | ~131 | ~131 | ~131 |
| C-4 | ~142 | ~141 | ~141 | ~141 |
| C-5 | ~125 | ~124 | ~124 | ~124 |
| C-6 | ~152 | ~151 | ~151 | ~151 |
| C=O | ~168 | ~165 | ~165 | ~165 |
| -OCH₃ | - | ~53 | - | - |
| -OCH₂CH₃ | - | - | ~62 | - |
| -OCH₂CH₂CH₃ | - | - | - | ~68 |
| -OCH₂CH₃ | - | - | ~14 | - |
| -OCH₂CH₂CH₃ | - | - | - | ~22 |
| -OCH₂CH₂CH₃ | - | - | - | ~10 |
Rationale for Predicted Shifts: The electron-withdrawing nature of the bromine and chlorine atoms, as well as the pyridine nitrogen, deshields the aromatic protons and carbons, resulting in downfield chemical shifts. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield. Upon esterification, this signal disappears and is replaced by signals from the alkyl group of the ester. The protons alpha to the ester oxygen are deshielded and appear around 4.0-4.5 ppm. The carbonyl carbon of the carboxylic acid is slightly deshielded compared to its ester counterparts.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups. The esterification of a carboxylic acid results in very distinct changes in the IR spectrum.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | Alkyl Esters |
| O-H stretch (acid) | 2500-3300 (broad) | Absent |
| C=O stretch | ~1700-1725 | ~1720-1740 |
| C-O stretch (acid) | ~1210-1320 | ~1100-1300 (ester) |
| Ar-H stretch | ~3000-3100 | ~3000-3100 |
| C-Cl stretch | ~600-800 | ~600-800 |
| C-Br stretch | ~500-600 | ~500-600 |
Causality of Spectral Changes: The most prominent change is the disappearance of the broad O-H stretching band of the carboxylic acid and the appearance of strong C-O stretching bands characteristic of the ester functional group. The C=O stretching frequency of the ester is typically at a slightly higher wavenumber compared to the hydrogen-bonded carboxylic acid dimer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The esterification will increase the molecular weight by the mass of the alkyl group minus the mass of a proton.
Table 4: Expected Molecular Ion Peaks and Key Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| This compound | 235/237/239 | [M-OH]⁺, [M-COOH]⁺ |
| Methyl 2-Bromo-6-chloronicotinate | 249/251/253 | [M-OCH₃]⁺, [M-COOCH₃]⁺ |
| Ethyl 2-Bromo-6-chloronicotinate | 263/265/267 | [M-OCH₂CH₃]⁺, [M-COOCH₂CH₃]⁺, [M-CH₂CH₃]⁺ |
| Propyl 2-Bromo-6-chloronicotinate | 277/279/281 | [M-OCH₂CH₂CH₃]⁺, [M-COOCH₂CH₂CH₃]⁺, [M-CH₂CH₂CH₃]⁺ |
Fragmentation Insights: The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) will result in characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for the acid include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). For the esters, characteristic losses include the alkoxy group (-OR) and the entire carbalkoxy group (-COOR).
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in these compounds is the substituted pyridine ring.
Table 5: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Compound | λ_max 1 | λ_max 2 |
| This compound | ~220-230 | ~270-280 |
| Alkyl Esters | ~220-230 | ~270-280 |
Analysis of Electronic Transitions: The primary electronic transitions are π → π* transitions within the aromatic ring. Esterification is not expected to significantly alter the λ_max values as the core chromophore remains the same. Minor shifts may be observed due to solvent effects and subtle electronic changes upon esterification.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for the Fischer esterification of this compound and the subsequent spectroscopic analysis of the products.
Synthesis of Alkyl 2-Bromo-6-chloronicotinates via Fischer Esterification
This protocol is a self-validating system, where the progress and success of the reaction can be monitored and confirmed by the spectroscopic techniques described above.
Caption: Experimental workflow for the Fischer esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (methanol, ethanol, or propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for TLC and column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a large excess of the desired anhydrous alcohol (this also serves as the solvent).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Drying and Evaporation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure alkyl 2-bromo-6-chloronicotinate.
Spectroscopic Characterization Protocols
1. NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate software to obtain phased and baseline-corrected spectra.
2. IR Spectroscopy:
-
Sample Preparation: For solid samples, use the KBr pellet method or acquire the spectrum using an ATR accessory. For liquid samples, a thin film between salt plates can be used.
-
Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
3. Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a GC or LC inlet.
-
Ionization: Use electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
-
Analysis: Obtain the mass spectrum, paying close attention to the molecular ion peak and the fragmentation pattern.
4. UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent like ethanol.
-
Acquisition: Record the UV-Vis spectrum over a range of 200-400 nm.
Conclusion
The esterification of this compound leads to predictable and significant changes in its spectroscopic properties. The disappearance of the acidic proton signal in ¹H NMR and the broad O-H stretch in IR, coupled with the appearance of new signals corresponding to the alkyl ester group, provide clear evidence of a successful transformation. Mass spectrometry confirms the increase in molecular weight, and the fragmentation patterns offer further structural confirmation. This guide provides researchers with the foundational spectroscopic knowledge and practical protocols necessary for the synthesis and characterization of this important class of compounds, thereby facilitating their application in drug discovery and materials science.
A Comparative Guide to the Synthesis of Key Intermediates from 2-Bromo-6-chloronicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design and innovation. Among these, substituted nicotinic acids serve as pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. 2-Bromo-6-chloronicotinic acid is a particularly versatile starting material, offering two distinct halogenated sites for selective chemical manipulation. This guide provides an in-depth, comparative analysis of the primary synthetic routes for the elaboration of this key building block, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. We will delve into the mechanistic rationale behind these transformations, present detailed experimental protocols, and offer a critical evaluation of each method's performance to aid researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Selective Functionalization
The differential reactivity of the C-Br and C-Cl bonds in this compound presents both a challenge and an opportunity. Generally, the C-Br bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This inherent difference in reactivity allows for selective functionalization at the 2-position, leaving the chlorine atom at the 6-position available for subsequent transformations. This stepwise approach is highly valuable for the construction of complex, unsymmetrically substituted pyridine derivatives.
This guide will focus on two principal classes of transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): This pathway offers a complementary, often metal-free, approach to introduce nucleophiles onto the electron-deficient pyridine ring.
Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they represent the most common and versatile methods for the functionalization of this compound.[1] The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (for Suzuki, and related reactions) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and vinyl-substituted nicotinic acids. The reaction couples the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices:
-
Catalyst: The choice of palladium catalyst and ligand is crucial. For substrates like this compound, catalysts such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) are commonly employed.[2] The bulky, electron-rich phosphine ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and yield.[3]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent mixture (e.g., toluene/water 4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of 2-amino-6-chloronicotinic acid derivatives, which are important intermediates in medicinal chemistry.[4][5] This reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The success of the Buchwald-Hartwig amination is highly dependent on the choice of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, or Josiphos).[6] These ligands promote the formation of the active monoligated Pd(0) species and facilitate the challenging reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most commonly used base for this purpose.[7]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or DMF are typically used to prevent catalyst deactivation and side reactions.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv).
-
Add the this compound (1.0 equiv) and the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent (e.g., toluene) and heat the mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the residue by column chromatography.
Sonogashira and Heck Couplings: Expanding the C-C Bond Formation Toolbox
While less commonly reported for this specific substrate, Sonogashira and Heck couplings offer valuable alternatives for introducing alkynyl and alkenyl groups, respectively.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.[4]
-
Heck Reaction: This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base.[8]
Nucleophilic Aromatic Substitution (SNAr): A Metal-Free Alternative
Nucleophilic aromatic substitution provides a complementary approach for the introduction of nucleophiles, particularly amines, onto the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the ring towards nucleophilic attack, making SNAr a viable synthetic strategy.[9]
A notable example is the solvent-free synthesis of 2-(arylamino)nicotinic acid derivatives from 2-chloronicotinic acid using boric acid as a catalyst.[10] This method offers a more environmentally friendly and potentially more cost-effective alternative to palladium-catalyzed aminations.
Proposed Mechanism with Boric Acid:
The boric acid is proposed to act as a Lewis acid, activating the pyridine ring by coordinating to the nitrogen atom. This coordination enhances the electrophilicity of the ring, facilitating the nucleophilic attack of the aniline at the 2-position.[10]
Experimental Protocol: Boric Acid-Catalyzed Amination of 2-Chloronicotinic Acid [10]
-
In a reaction vessel, mix 2-chloronicotinic acid (1.0 equiv), the aniline derivative (2.0 equiv), and boric acid (30 mol%).
-
Heat the solvent-free mixture to 120 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and perform a suitable workup to isolate the product.
Comparative Analysis of Synthetic Routes
To provide a clear comparison, the following table summarizes the key features of the discussed synthetic routes.
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Boric Acid-Catalyzed SNAr |
| Bond Formed | C-C | C-N | C-N |
| Key Reagents | Arylboronic acid, Pd catalyst, Base | Amine, Pd catalyst, Strong Base | Amine, Boric acid |
| Catalyst | Palladium | Palladium | Boric Acid (non-metal) |
| Selectivity | High for C-Br over C-Cl | High for C-Br over C-Cl | Typically at the more activated position |
| Reaction Conditions | 80-100 °C, Inert atmosphere | 80-110 °C, Inert atmosphere | 120 °C, Solvent-free |
| Advantages | Wide substrate scope, high yields | Excellent for C-N bond formation | Metal-free, environmentally friendly |
| Disadvantages | Cost of Pd catalyst, potential for boronic acid decomposition | Cost of Pd catalyst and ligands, air-sensitive reagents | Higher reaction temperature, potentially limited substrate scope |
Conclusion and Future Outlook
The selective functionalization of this compound is a critical step in the synthesis of numerous valuable compounds. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig aminations, offer highly versatile and efficient methods for the introduction of a wide range of substituents with excellent regioselectivity for the more reactive C-Br bond. These methods are well-established and supported by a deep mechanistic understanding, allowing for rational optimization of reaction conditions.
The emergence of metal-free alternatives, such as the boric acid-catalyzed SNAr reaction, provides a promising avenue for more sustainable and cost-effective syntheses. While potentially having a more limited substrate scope, these methods avoid the use of expensive and toxic heavy metals, aligning with the principles of green chemistry.
The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the desired scale of the reaction, and considerations of cost, efficiency, and environmental impact. This guide provides the foundational knowledge and practical protocols to empower researchers to navigate these choices and successfully synthesize their target intermediates from this compound.
References
- 1. youtube.com [youtube.com]
- 2. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
- 3. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. scispace.com [scispace.com]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Bromo-6-chloronicotinic Acid
For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses a commitment to safety and environmental stewardship. The proper disposal of chemical reagents like 2-Bromo-6-chloronicotinic acid is not merely a regulatory hurdle but a critical component of responsible science. This guide provides an in-depth, procedural framework for the safe handling and disposal of this halogenated nicotinic acid derivative, grounded in scientific principles to ensure the protection of personnel and the environment.
Hazard Assessment and the 'Why' Behind Caution
Understanding the intrinsic hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its structure—a pyridine ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom—provides clear indicators of its potential hazards.
Based on data from structurally similar compounds, such as 5-Bromo-2-chloronicotinic acid and 2-chloronicotinic acid, we can anticipate the following hazards[1]:
-
Skin and Eye Irritation: The acidic nature of the carboxylic group and the reactivity of the halogenated ring system contribute to its classification as a skin and eye irritant[2].
-
Respiratory Tract Irritation: As a fine powder, the compound can be easily inhaled, potentially causing irritation to the respiratory system[2].
-
Environmental Hazard: Halogenated organic compounds are persistent in the environment and can be toxic to aquatic life. Improper disposal can lead to long-term ecological damage.
-
Hazardous Combustion Byproducts: The most critical aspect for disposal is the compound's behavior upon incineration. Thermal decomposition will liberate toxic and corrosive gases, including:
This profile dictates that this compound must be treated as a hazardous waste, with disposal methods specifically chosen to mitigate these risks.
Table 1: Hazard Profile and Rationale
| Hazard Category | Potential Effect | Scientific Rationale |
| Health Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation.[2] | The carboxylic acid functional group imparts acidity, while the halogenated pyridine ring can be reactive. |
| Environmental Hazards | Potentially toxic to aquatic life with long-lasting effects. | Halogenated organic compounds are often persistent and can bioaccumulate. |
| Disposal-Related Hazards | Formation of HCl and HBr upon incineration.[1] | High temperatures break the carbon-halogen bonds, which then combine with hydrogen to form highly corrosive acid gases. |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling or preparing this compound for disposal, the appropriate PPE must be worn. The selection of PPE is a direct response to the identified hazards.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber. Avoid latex gloves, which offer poor protection against many organic chemicals.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a significant risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned laboratory coat is required to protect against skin contact.
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal preparation should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors[4].
Segregation and Collection: Preventing Unwanted Reactions
Proper waste segregation is a cornerstone of laboratory safety. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or fire. This compound waste must be collected as halogenated organic waste .
Key Segregation Principles:
-
Do Not Mix with Non-Halogenated Waste: The disposal cost and methods for halogenated waste are different and more stringent than for non-halogenated solvents.[5]
-
Do Not Mix with Oxidizers or Strong Bases: Keep this waste stream separate from strong oxidizing agents and strong bases to prevent potentially exothermic or violent reactions.[6]
-
Use a Designated, Labeled Container: Collect all waste containing this compound (including pure compound, solutions, and contaminated materials like weighing paper or pipette tips) in a dedicated, properly sealed, and clearly labeled waste container.
The container label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An indication of the hazards (e.g., "Corrosive," "Irritant")
Step-by-Step Disposal Procedures
The recommended and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility. These facilities are equipped with specialized flue gas treatment systems (e.g., scrubbers) to neutralize the HCl and HBr produced during combustion[7][8].
Operational Plan for Laboratory-Scale Waste
-
Collection:
-
Carefully transfer any solid this compound waste into a designated halogenated organic solid waste container.
-
Collect any solutions containing the compound in a separate, compatible container for halogenated organic liquid waste.
-
Place all contaminated disposable items (gloves, wipes, weighing paper) into the solid waste container.
-
-
A Note on Neutralization:
-
As a carboxylic acid, it is chemically possible to neutralize solutions of this waste with a base (e.g., sodium bicarbonate or sodium hydroxide)[9][10][11].
-
Crucially, neutralization ONLY addresses the corrosivity characteristic. The resulting salt is still a halogenated organic compound and must be disposed of as hazardous waste. It cannot be poured down the drain[12].
-
For this reason, pre-neutralization in the lab is generally not recommended as it increases handling time and does not change the ultimate disposal pathway. The incineration facility will manage the acidic nature of the compound and its combustion products.
-
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a cool, dry, well-ventilated area designated for hazardous waste accumulation.
-
Ensure the storage area is away from incompatible materials[6].
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste stream.
-
Emergency Procedure: Spill Cleanup
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the size of the spill. For large spills, contact your EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
-
Don PPE: Before addressing the spill, put on the full required PPE, including respiratory protection if the spill is large or the powder is airborne.
-
Containment:
-
For a solid spill , gently cover it with an inert absorbent material like vermiculite, sand, or a spill pillow to prevent it from becoming airborne.
-
For a liquid spill , surround the spill with absorbent material to prevent it from spreading.
-
-
Collection:
-
Carefully sweep or scoop the contained material into a sealable, labeled container for hazardous waste disposal. Use non-sparking tools if a flammable solvent is present.
-
-
Decontamination:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Collect all cleaning materials as hazardous waste.
-
-
Final Disposal: Ensure all waste generated from the cleanup is placed in the designated halogenated organic waste container and disposed of through the proper channels.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not specifically listed by name, it would be classified as hazardous based on its characteristics and composition. It would likely fall under the "F-listed" wastes if it were a spent solvent or under a "D" code if it exhibits hazardous characteristics like corrosivity (D002)[13][14]. Regardless of the specific code, it must be managed according to federal and local hazardous waste regulations.
By adhering to these scientifically grounded procedures, you ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with environmental regulations, upholding the highest standards of our profession.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. combi-blocks.com [combi-blocks.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 8. basel.int [basel.int]
- 9. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 10. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 11. bw-water.com [bw-water.com]
- 12. esd.uga.edu [esd.uga.edu]
- 13. adem.alabama.gov [adem.alabama.gov]
- 14. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-6-chloronicotinic Acid
In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the scientists at the bench. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Bromo-6-chloronicotinic acid, a halogenated pyridine derivative. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety measures. The protocols outlined here are designed as a self-validating system, ensuring that safety is an integral part of the scientific process.
Hazard Identification and Risk Profile
Based on this data, this compound should be handled as a hazardous substance with the following potential effects:
-
Acute Oral Toxicity : Harmful if swallowed.[2]
-
Serious Eye Irritation : Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Tract Irritation : May cause respiratory irritation, particularly as a dust or aerosol.[2][4][5][6]
The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The solid, often powdered, form of this compound means that dust formation is a significant risk that must be mitigated.[7][8]
The Core of Protection: Engineering and Administrative Controls
Before selecting Personal Protective Equipment (PPE), it is crucial to implement higher-level safety controls. PPE should be considered the last line of defense.
-
Engineering Controls : The single most effective measure is to handle this compound within a certified chemical fume hood.[6] This ensures that any dust or vapors are contained and exhausted away from the user. The fume hood also provides a physical barrier in case of splashes. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][7]
-
Administrative Controls : Access to areas where this compound is handled should be restricted to trained personnel. Always wash hands thoroughly after handling, before breaks, and at the end of the workday.[2] Do not eat, drink, or smoke in the laboratory.[9]
Personal Protective Equipment (PPE): A Detailed Protocol
The selection of PPE must be directly correlated to the identified hazards. The following is a step-by-step guide to selecting and using the appropriate PPE when handling this compound.
Eye and Face Protection: The Non-Negotiable Barrier
Given that this chemical class is known to cause serious eye irritation, robust eye protection is mandatory.[3][5][10]
-
Minimum Requirement : Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards are the absolute minimum.[8]
-
Best Practice : Due to the risk of dust and potential splashes, a face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or during procedures with a higher risk of aerosolization.[2]
Skin Protection: Preventing Dermal Exposure
This compound is a known skin irritant.[11][12] Therefore, preventing skin contact is a primary objective.
-
Gloves :
-
Selection : Handle with nitrile gloves. Always inspect gloves for tears or punctures before use.[2]
-
Technique : Use proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.
-
Disposal : Dispose of contaminated gloves immediately after use in accordance with applicable laboratory waste procedures.[2] Do not reuse disposable gloves.
-
-
Laboratory Coat : A standard, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat should be considered. For handling large quantities, a complete suit protecting against chemicals may be necessary.[2]
Respiratory Protection: Mitigating Inhalation Risks
As a solid, this compound can form dust, which may cause respiratory irritation.[2][13]
-
Under Normal Conditions : When handling small quantities within a properly functioning chemical fume hood, specific respiratory protection is typically not required, as the engineering controls are sufficient to minimize exposure.[6]
-
When Respiratory Protection is Necessary : If a fume hood is not available, or if there is a risk of dust generation that cannot be controlled at the source (e.g., during spill cleanup), respiratory protection is required. Use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[8]
The following diagram illustrates the decision-making process for PPE selection.
Caption: PPE Selection Workflow for this compound.
Operational and Disposal Plans
A comprehensive safety plan includes procedures for handling, storage, spills, and disposal.
Safe Handling and Storage
-
Handling : Avoid the formation of dust and aerosols.[2] Use this chemical in a well-ventilated place.[8]
-
Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][7] Store locked up and away from incompatible materials such as strong oxidizing agents.[5][7]
Spill and Emergency Procedures
-
Spill Cleanup :
-
Evacuate personnel from the immediate area.[2]
-
Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.
-
Prevent further leakage or spillage if it is safe to do so.[8]
-
Sweep up the solid material without creating dust.[2] A high-efficiency vacuum cleaner can also be used.[6]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[2]
-
Wash the spill site after material pickup is complete.[6]
-
-
First Aid :
-
If Swallowed : Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.
-
In Case of Skin Contact : Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[1][2]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
If Inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][10]
-
Waste Disposal
-
Chemical Waste : Dispose of contents and container to an approved waste disposal plant.[1][4] This material should be considered hazardous waste.
-
Contaminated Materials : All contaminated PPE and cleaning materials should be disposed of as hazardous waste.
Summary of Protective Measures
| Hazard | Required PPE & Safety Measures | Rationale |
| Skin Irritation | Nitrile gloves, lab coat. | Prevents direct contact with the skin, which is a primary route of exposure causing irritation.[1][2] |
| Serious Eye Irritation | Safety glasses with side shields (minimum), face shield (recommended). | Protects eyes from dust particles and potential splashes that can cause severe irritation.[2][3] |
| Respiratory Irritation | Handle in a chemical fume hood. Use a NIOSH-approved respirator if dust cannot be controlled. | Minimizes the inhalation of airborne particles that can irritate the respiratory tract.[2][6] |
| Accidental Spills | Ensure spill kit is available. Use appropriate PPE for cleanup. | Prepares for accidental release and ensures safe cleanup without personnel exposure.[2][8] |
| General Handling | Use in a well-ventilated area (fume hood). Eyewash and safety shower must be nearby. Wash hands after use. Do not eat, drink, or smoke in the work area. | Standard good laboratory practice to minimize all potential routes of exposure.[1][2] |
By adhering to this comprehensive guide, researchers and scientists can confidently handle this compound, ensuring that their groundbreaking work is conducted with the highest standards of safety.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. combi-blocks.com [combi-blocks.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.be [fishersci.be]
- 12. tcichemicals.com [tcichemicals.com]
- 13. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
